Product packaging for Methyl 2-(piperidin-1-ylmethyl)benzoate(Cat. No.:CAS No. 914347-17-4)

Methyl 2-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1461717
CAS No.: 914347-17-4
M. Wt: 233.31 g/mol
InChI Key: JWLYKHGRBOJVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(piperidin-1-ylmethyl)benzoate (CAS 914347-17-4) is a high-purity organic compound with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol, widely used as a key intermediate in organic synthesis and pharmaceutical development . This compound serves as a versatile building block for constructing molecules with potential biological activity, particularly in the development of central nervous system (CNS) agents, a application likely attributed to the presence of the pharmaceutically relevant piperidine moiety . The benzoate ester functional group in its structure provides a reactive handle for further chemical modifications, such as hydrolysis or transformation into other derivatives, enabling medicinal chemists to create diverse molecular structures for drug discovery campaigns . Its primary research applications include the preparation of receptor ligands and other bioactive molecules in medicinal chemistry, making it a valuable reagent for exploring new therapeutic compounds . The physical properties of this reagent include a boiling point of 335.4 ± 25.0 °C, and it requires storage at 2-8°C to maintain stability . Piperidine derivatives are recognized as important structural components in investigational compounds, such as those studied as inhibitors of specific bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the significance of this chemotype in probing novel biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1461717 Methyl 2-(piperidin-1-ylmethyl)benzoate CAS No. 914347-17-4

Properties

IUPAC Name

methyl 2-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYKHGRBOJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659464
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-17-4
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-(piperidin-1-ylmethyl)benzoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis. It offers a detailed exploration of the most practical and efficient synthetic route, the N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate, including a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and potential challenges. An alternative palladium-catalyzed approach, the Buchwald-Hartwig amination, is also discussed. This guide emphasizes experimental causality, protocol integrity, and is supported by authoritative references to ensure scientific rigor and practical applicability.

Introduction: Significance of the Benzylamine Scaffold

Ortho-substituted benzylamine derivatives are crucial structural motifs in a wide array of biologically active molecules.[1][2] The title compound, this compound, incorporates a piperidine ring, a common feature in many pharmaceuticals that can modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[3] The strategic placement of the piperidin-1-ylmethyl group ortho to the methyl ester on the benzene ring provides a versatile scaffold for further chemical elaboration in the development of novel therapeutic agents. This guide will focus on a robust and reproducible synthetic strategy for this valuable building block.

Strategic Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the construction of this compound. A critical analysis of the primary disconnection approaches reveals two highly plausible pathways:

  • Pathway A: Nucleophilic Substitution (N-Alkylation) : This is a classical and direct approach involving the formation of the C-N bond via the alkylation of piperidine with a suitable electrophile, namely methyl 2-(halomethyl)benzoate. This pathway is often favored for its operational simplicity and cost-effectiveness.

  • Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) : A more contemporary method, this pathway involves the coupling of a methyl 2-halobenzoate with piperidine, facilitated by a palladium catalyst and a suitable phosphine ligand.[3][4] This approach is known for its broad substrate scope and milder reaction conditions compared to some classical methods.[3]

While both pathways are viable, this guide will provide a detailed exposition of Pathway A due to the ready availability and straightforward preparation of the requisite starting materials, making it a highly practical choice for many laboratory settings. Pathway B will be discussed as a viable alternative.

Primary Synthetic Route: N-Alkylation of Piperidine

The N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate stands out as a highly efficient method for the synthesis of the target compound. This two-step sequence involves the preparation of the key electrophile followed by the nucleophilic substitution reaction.

Step 1: Synthesis of the Key Intermediate: Methyl 2-(bromomethyl)benzoate

The synthesis of methyl 2-(bromomethyl)benzoate is achieved through the radical bromination of methyl o-toluate. This reaction selectively functionalizes the benzylic position, a consequence of the stability of the resulting benzylic radical intermediate.

Reaction Mechanism: The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals. These radicals then abstract a hydrogen atom from the methyl group of methyl o-toluate to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS) or elemental bromine, to yield the desired product and a new radical to propagate the chain reaction.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate [5][6]

  • Materials:

    • Methyl o-toluate

    • N-bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl o-toluate (1.0 eq) and carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).[6]

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[5][6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by flash column chromatography or crystallization.[5][7]

Data Presentation: Synthesis of Methyl 2-(bromomethyl)benzoate

ParameterValueReference
Starting MaterialMethyl o-toluate[5][6]
ReagentsNBS, BPO/AIBN[5][6]
SolventCCl₄[5][6]
Reaction Time1.5 - 3 hours[5][6]
Yield73% (reported)[5]
Step 2: N-Alkylation of Piperidine

With the key electrophile in hand, the final step is the nucleophilic substitution reaction with piperidine. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 2-(bromomethyl)benzoate and displacing the bromide leaving group.

Reaction Mechanism: This reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bonded to the bromine. This results in the formation of a new C-N bond and the cleavage of the C-Br bond. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrobromic acid byproduct that is formed.[8]

Experimental Protocol: Synthesis of this compound [8][9]

  • Materials:

    • Methyl 2-(bromomethyl)benzoate

    • Piperidine

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq) or triethylamine (1.2 eq).[8]

    • To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-70 °C) and monitor its progress by TLC.[9]

    • Once the reaction is complete, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation: N-Alkylation of Piperidine

ParameterValueReference
Starting MaterialsMethyl 2-(bromomethyl)benzoate, Piperidine[8][9]
BaseK₂CO₃ or Et₃N[8]
SolventAcetonitrile or DMF[8]
TemperatureRoom Temperature to 70 °C[8][9]

Mandatory Visualization: N-Alkylation Synthesis Workflow

G cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: N-Alkylation Start_1 Methyl o-toluate Reagents_1 NBS, AIBN/BPO CCl4, Reflux Start_1->Reagents_1 Workup_1 Filtration, Washing, Solvent Removal Reagents_1->Workup_1 Product_1 Methyl 2-(bromomethyl)benzoate Workup_1->Product_1 Reagents_2 K2CO3 or Et3N Acetonitrile/DMF Product_1->Reagents_2 Key Intermediate Start_2 Piperidine Start_2->Reagents_2 Workup_2 Filtration, Extraction, Purification Reagents_2->Workup_2 Product_2 This compound Workup_2->Product_2

Caption: Workflow for the synthesis of this compound via N-alkylation.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful alternative for the synthesis of this compound.[4] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and an amine.

Reaction Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide (e.g., methyl 2-bromobenzoate) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine (piperidine) and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the Pd(0) catalyst.

General Protocol: Buchwald-Hartwig Amination [3][4]

  • Materials:

    • Methyl 2-bromobenzoate

    • Piperidine

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP, XPhos)

    • Base (e.g., NaOtBu)

    • Anhydrous toluene or other suitable solvent

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 eq), the palladium catalyst (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.03-0.04 eq).[3][4]

    • Add anhydrous toluene, followed by piperidine (1.2 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).[3][4]

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[3][4]

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.[3]

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.[3]

    • Dry the organic layer, concentrate, and purify by flash column chromatography.[3]

Mandatory Visualization: Buchwald-Hartwig Amination Reaction

G Start_A Methyl 2-bromobenzoate Catalyst Pd Catalyst, Ligand, Base Start_A->Catalyst Start_B Piperidine Start_B->Catalyst Product This compound Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination synthesis.

Trustworthiness: Protocol Validation and Potential Side Reactions

The reliability of any synthetic protocol is paramount. For the primary N-alkylation route, several factors can influence the outcome:

  • Purity of Starting Materials: Ensure that the methyl 2-(bromomethyl)benzoate is free of any unreacted methyl o-toluate, as this will complicate purification.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, particularly if the reaction is heated or exposed to basic conditions for extended periods.

  • Over-alkylation: While piperidine is a secondary amine, in some alkylation reactions, the formation of a quaternary ammonium salt is a possibility, though less likely under the described conditions.[8] Slow addition of the alkylating agent can help minimize this.[10]

For the Buchwald-Hartwig amination, potential side reactions include:

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the bromine with a hydrogen atom.[4]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, necessitating the use of an inert atmosphere and anhydrous conditions.[4]

Conclusion

This guide has detailed a robust and practical synthetic pathway for this compound via the N-alkylation of piperidine with methyl 2-(bromomethyl)benzoate. A step-by-step protocol for both the preparation of the key intermediate and the final product has been provided, along with a discussion of the underlying chemical principles. The Buchwald-Hartwig amination has been presented as a powerful alternative. By understanding the nuances of these synthetic routes and potential side reactions, researchers can confidently and efficiently produce this valuable chemical building block for applications in drug discovery and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(piperidin-1-ylmethyl)benzoate, a heterocyclic building block with significant potential in medicinal chemistry.[1] The strategic incorporation of the piperidine moiety into the methyl benzoate scaffold offers a valuable starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective application in drug design, formulation development, and quality control. This document synthesizes available data with established analytical methodologies to serve as a vital resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for a thorough understanding of a compound's physicochemical properties from the outset.[][4] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[5][6] this compound (Figure 1) is a compound of interest due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1] The piperidine ring can modulate critical properties like lipophilicity and basicity, enhancing pharmacokinetic profiles and target engagement.[1] This guide will delve into the known and predicted properties of this molecule, providing both a data repository and a methodological framework for its comprehensive characterization.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Core Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers and databases, many properties are predicted and await experimental verification.

PropertyValueSource/Method
CAS Number 914347-17-4[7]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [2]
Appearance Colorless to pale yellow oil (predicted)[8]
Boiling Point 335.4 ± 25.0 °C (predicted)[2]
Melting Point Not available-
Calculated logP 2.397
pKa Not available (estimated basic pKa due to piperidine nitrogen)-
Solubility Poorly soluble in water (predicted), miscible with most organic solvents[9]

Synthesis and Chemical Stability

A robust understanding of a compound's synthesis is crucial as it informs potential impurities and degradation pathways. This compound is typically synthesized via two primary routes:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a preferred method for forming the C-N bond between methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and piperidine.[10] It offers mild reaction conditions and a broad substrate scope.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as methyl 2-fluorobenzoate, with piperidine.[8]

A potential side reaction in both synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid, particularly in the presence of water under basic or acidic conditions. The stability of the compound towards pH, temperature, and light has not been extensively reported and warrants investigation through forced degradation studies.

Analytical Characterization: A Multi-faceted Approach

Confirming the identity and purity of this compound requires a suite of orthogonal analytical techniques.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Expected ¹H NMR chemical shifts are summarized in Table 2.[11]

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic~ 7.2-8.0multiplet4H
-OCH₃~ 3.9singlet3H
N-CH₂ (piperidine)~ 3.0-3.2multiplet4H
-CH₂ (piperidine)~ 1.6-1.8multiplet6H

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include C=O stretching of the ester and C-N stretching of the tertiary amine.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 234.15.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12][13][14][15] A validated reverse-phase HPLC method is essential for quality control.

Experimental Protocol: HPLC Purity Determination A detailed protocol for determining the purity of aromatic esters using HPLC is as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The following diagram illustrates a typical workflow for HPLC analysis.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Key Physicochemical Properties and Their Determination

Solubility

Solubility is a critical determinant of a drug's bioavailability.[5] While experimental data for this compound is lacking, its structural similarity to methyl benzoate suggests poor aqueous solubility.[9]

Experimental Protocol: Thermodynamic Solubility Assessment

  • Add an excess of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents).

  • Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the suspension to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Dissociation Constant (pKa)

The pKa of a compound influences its solubility, permeability, and receptor binding. The piperidine moiety in this compound is basic, and its pKa can be estimated from the known pKa of piperidine, which is approximately 11.2.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the midpoint of the titration curve.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability and handling of a pharmaceutical solid.[][4][5][6][16]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

  • Place a small, accurately weighed sample of the compound in a GSA instrument.

  • Expose the sample to a series of controlled relative humidity (RH) conditions at a constant temperature.

  • Monitor the change in mass of the sample as it equilibrates at each RH level.

  • The hygroscopicity can be classified based on the percentage of water uptake.

The following diagram illustrates the logical flow of a hygroscopicity assessment.

Hygroscopicity Assessment Workflow

Caption: Logical workflow for hygroscopicity assessment.

Conclusion

This compound is a promising scaffold for drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established protocols for their experimental determination. A thorough understanding and characterization of these properties are essential for advancing compounds of this class through the drug development pipeline. Further experimental validation of the predicted properties is highly encouraged to build a more complete profile of this valuable chemical entity.

References

A Technical Guide to Methyl 2-(piperidin-1-ylmethyl)benzoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Methyl 2-(piperidin-1-ylmethyl)benzoate, a key building block in organic synthesis and medicinal chemistry. We delve into its chemical identity, physicochemical properties, and detailed synthetic protocols, with a focus on the widely employed Buchwald-Hartwig amination. The rationale behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to provide field-proven insights for researchers. Furthermore, this document explores the compound's utility as a versatile intermediate in the development of therapeutic agents, particularly for kinase inhibitors and central nervous system (CNS) targets. Detailed analytical methods for structural confirmation and purity assessment are also presented, ensuring a self-validating framework for its synthesis and application.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a methyl ester and a piperidine moiety. These functional groups make it a valuable scaffold in drug discovery.

  • CAS Number: 914347-17-4[1][2][3][4]

  • Molecular Formula: C₁₄H₁₉NO₂[1][2][4]

  • SMILES: O=C(OC)C1=CC=CC=C1CN2CCCCC2[4]

The structure of this compound is depicted below:

Chemical structure of this compound

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 233.31 g/mol [1][2]
Exact Mass 233.142[1]
Boiling Point 335.4 ± 25.0 °C[2]
LogP 2.397[1]
PSA (Polar Surface Area) 29.54 Ų[1]
Storage Conditions 2-8°C, Sealed in dry conditions[2][4]

Synthesis and Mechanistic Considerations

The formation of the C-N bond between the aromatic ring and the piperidine nitrogen is the crucial step in synthesizing this compound. While several methods exist, such as the Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination is often preferred.[5][6]

Causality of Method Selection: The Buchwald-Hartwig reaction is favored over the copper-catalyzed Ullmann condensation due to its significantly milder reaction conditions, broader substrate scope, and higher functional group tolerance.[5][6] Ullmann reactions often require high temperatures, which can lead to thermal decomposition and the formation of tarry byproducts.[6] The palladium-catalyzed approach provides a more efficient and cleaner conversion under more controlled conditions.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a representative procedure for the synthesis of this compound from methyl 2-bromobenzoate and piperidine.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[5][6]

  • XPhos or Racemic-BINAP (phosphine ligand)[5][6]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate, Celite

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[5]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.[5][6]

  • Add piperidine (1.2 eq) to the mixture, followed by the base, sodium tert-butoxide (1.4 eq).[5][6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[5][6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[5][6]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[5]

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

  • Purification: Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[5][6]

Synthesis Workflow Diagram

Buchwald_Hartwig_Synthesis reagents Reagents: - Methyl 2-bromobenzoate - Piperidine - Pd₂(dba)₃ / XPhos - NaO-t-Bu - Anhydrous Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine heating Heating (80-100°C, 12-24h) setup->heating 2. Stir & Heat workup Aqueous Workup & Extraction heating->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Isolate Crude product Pure Product: Methyl 2-(piperidin-1- ylmethyl)benzoate purification->product 5. Purify Hydrolysis_Workflow start Methyl 2-(piperidin-1- ylmethyl)benzoate step1 Dissolve in MeOH/H₂O + Add LiOH start->step1 step2 Stir at RT or 50°C step1->step2 step3 Acidify with HCl (pH 3-4) step2->step3 end 2-(piperidin-1-yl)benzoic Acid (Precipitate) step3->end

References

Spectroscopic Blueprint of Methyl 2-(piperidin-1-ylmethyl)benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Mannich Base

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities is the foundational step. However, the true value of a synthetic achievement is only realized upon rigorous structural confirmation. "Methyl 2-(piperidin-1-ylmethyl)benzoate" is a classic example of a Mannich base, a class of organic compounds renowned for their diverse pharmacological activities.[1] The unequivocal identification of such molecules is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology for Spectral Prediction

The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with empirical data from analogous structures.

  • Aromatic Protons (H3-H6): The substitution pattern on the benzene ring dictates the chemical shifts. An ortho-disubstituted ring leads to a complex multiplet pattern. The electron-withdrawing ester group and the electron-donating alkylamino group will influence the shielding of adjacent protons. Data from various substituted methyl benzoates were used for this prediction.[2]

  • Methyl Ester Protons (H8): These protons are in a highly predictable environment and typically appear as a sharp singlet.

  • Benzylic Methylene Protons (H9): These protons are adjacent to both the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, and they are expected to appear as a singlet. Data from 1-benzylpiperidine serves as a strong reference.[3]

  • Piperidine Protons (H2'-H6'): The protons on the piperidine ring exist in different chemical environments. Protons on carbons adjacent to the nitrogen (C2', C6') are deshielded and appear further downfield than the other ring protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons are non-equivalent, but rapid ring inversion at room temperature often leads to averaged, broader signals. Data for piperidine and N-substituted piperidines were referenced.[4]

  • Carbon Nuclei (¹³C NMR): Predictions are based on additive models and spectral data of reference compounds like methyl benzoate, toluene, and 1-benzylpiperidine.[3][5][6] The carbonyl carbon (C7) is expected at the far downfield end of the spectrum. Aromatic carbons (C1-C6) appear in the 110-140 ppm range.[7] The piperidine carbons (C2'-C6') have characteristic shifts, with the carbons adjacent to the nitrogen (C2', C6') being the most deshielded within the aliphatic region.[8][9]

Anticipated ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Multiplicity Integration Predicted J-coupling (Hz)
~ 7.85H6dd1HJ ≈ 7.8, 1.5
~ 7.45H4td1HJ ≈ 7.5, 1.5
~ 7.30H3, H5m2H-
~ 3.90H8 (-OCH₃)s3H-
~ 3.65H9 (-CH₂-)s2H-
~ 2.45H2', H6' (piperidine)br t4HJ ≈ 5.5
~ 1.60H3', H5' (piperidine)p4HJ ≈ 5.6
~ 1.45H4' (piperidine)p2HJ ≈ 5.6
Anticipated ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 168.0C7 (C=O)
~ 139.0C2
~ 132.0C4
~ 131.0C1
~ 130.0C6
~ 128.0C5
~ 126.0C3
~ 63.0C9 (-CH₂-)
~ 54.5C2', C6' (piperidine)
~ 52.0C8 (-OCH₃)
~ 26.0C3', C5' (piperidine)
~ 24.5C4' (piperidine)
Illustrative Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

    • Use a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Set the number of scans to 16, with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 240 ppm, centered at around 120 ppm.

    • Set the number of scans to 1024 or more to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

G cluster_pathways Fragmentation Pathways M [M]⁺• m/z 247 F98 [C₆H₁₂N]⁺ m/z 98 (Base Peak) M->F98 α-Cleavage (- C₈H₇O₂) F91 [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage (- C₆H₁₂N•) F162 [C₁₀H₁₂NO₂]⁺ m/z 162 M->F162 C-N Cleavage (- C₅H₁₀N•)

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-ylmethyl)benzoate is a versatile organic intermediate with significant potential in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide provides a detailed analysis of the predicted solubility and stability profile of this compound based on an examination of its structural components. It also outlines robust, field-proven experimental protocols for the empirical determination of these critical parameters. This document is intended to serve as an essential resource for researchers, enabling them to anticipate the behavior of this compound and design experiments that ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Characterizing this compound

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous scientific investigation. This compound, a compound featuring a unique combination of a substituted benzoate ester and a piperidine moiety, represents a key building block in the synthesis of novel bioactive agents. The N-benzylpiperidine structural motif is frequently employed in drug discovery to modulate physicochemical properties and enhance biological activity.[1][2] The solubility and stability of such intermediates are not mere data points; they are foundational pillars that dictate the feasibility of synthesis, the design of purification strategies, the choice of formulation approaches, and ultimately, the reliability of biological assays.

This guide moves beyond a simple recitation of facts to provide a predictive framework for understanding the solubility and stability of this compound. In the absence of extensive published experimental data for this specific molecule, we will dissect its structure into its constituent functional groups—the N-benzylpiperidine core and the methyl benzoate moiety—to forecast its behavior in various environments. This predictive analysis is coupled with detailed, step-by-step experimental protocols, empowering researchers to validate these predictions and generate the robust data necessary for advancing their research and development programs.

Predicted Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application. The following table summarizes the predicted and known properties of this compound and its core structural components.

PropertyMethyl BenzoateN-BenzylpiperidinePredicted: this compound
Molecular Formula C₈H₈O₂C₁₂H₁₇NC₁₄H₁₉NO₂
Molecular Weight 136.15 g/mol [3]175.27 g/mol [4]233.31 g/mol
Appearance Colorless, oily liquid[3][5]Colorless to pale yellow liquid[6]Predicted: Colorless to pale yellow liquid or solid
Water Solubility Poorly soluble (~2100 mg/L at 20°C)Insoluble[6][7]Predicted: Poorly soluble in neutral water, with increased solubility at acidic pH.
Organic Solvent Solubility Miscible with organic solvents[8][5]Soluble in most organic solvents[6][9]Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, DMSO).
Predicted pKa N/A~9.02 (Predicted)[6]Predicted: ~8-9 (due to the piperidine nitrogen)
LogP 2.12 - 2.2[5]2.6 (Predicted)[4]Predicted: >3, indicating significant lipophilicity.

A Deep Dive into the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. The structure of this compound suggests a nuanced solubility profile, heavily influenced by pH.

Predicted Aqueous Solubility

Based on its constituent parts, this compound is predicted to have low intrinsic solubility in water. The methyl benzoate moiety is poorly soluble in water, and the N-benzylpiperidine core is also described as insoluble.[8][5][6][7]

However, the presence of the tertiary amine within the piperidine ring (predicted pKa ~8-9) is the most significant factor governing its aqueous solubility.[6] At pH values below its pKa, the piperidine nitrogen will be protonated, forming a cationic species. This salt form will exhibit significantly enhanced aqueous solubility compared to the free base.

G cluster_neutral Neutral pH (pH > pKa) cluster_acidic Acidic pH (pH < pKa) Neutral_Molecule This compound (Free Base) Low_Solubility Low Aqueous Solubility (Lipophilic Character Dominates) Neutral_Molecule->Low_Solubility Poorly Soluble Protonated_Molecule Protonated this compound (Cationic Salt) Neutral_Molecule->Protonated_Molecule + H⁺ / - H⁺ High_Solubility High Aqueous Solubility (Ionic Character Dominates) Protonated_Molecule->High_Solubility Readily Soluble

Predicted Organic Solubility

Both methyl benzoate and N-benzylpiperidine are readily soluble in a wide range of organic solvents.[8][5][6] Consequently, this compound is expected to be highly soluble in common organic solvents such as:

  • Alcohols (e.g., methanol, ethanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Chlorinated solvents (e.g., dichloromethane)

  • Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)

This broad organic solubility makes it amenable to a variety of synthetic and purification techniques.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard procedure for determining the kinetic solubility of a compound in a buffered aqueous solution, which is a common practice in early drug discovery.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).

  • Addition of Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows for the precipitation of the compound from solutions where its concentration exceeds its solubility.

  • Analysis: Analyze the concentration of the compound remaining in the supernatant of each well using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

  • Data Interpretation: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Unraveling the Stability Profile

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and potential for degradation during synthesis and formulation. The primary modes of degradation for this compound are predicted to be hydrolysis of the ester functional group and, to a lesser extent, oxidation.

Hydrolytic Stability

The ester functional group is the most probable site of hydrolytic degradation. Ester hydrolysis is catalyzed by both acid and base.[10][11]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a carboxylate salt and methanol. The base-catalyzed reaction is generally faster than the acid-catalyzed reaction for simple esters.[10]

The ortho-position of the piperidin-1-ylmethyl group relative to the methyl ester is expected to influence the rate of hydrolysis. This "ortho effect" can be attributed to steric hindrance, which may twist the ester group out of the plane of the benzene ring, potentially altering its electronic properties and susceptibility to hydrolysis.[12][13][14] Studies on substituted phenyl benzoates have shown that ortho-substituents can impact the rate of alkaline hydrolysis.[15][16]

G

Oxidative Stability

The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. This is a common metabolic pathway for many drugs containing tertiary amines. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially catalyzed by light or metal ions, could lead to this and other oxidative degradation products.

Photostability

The aromatic ring system in this compound suggests a potential for photodegradation upon exposure to UV light. A comprehensive photostability study, as outlined in ICH guidelines, would be necessary to fully characterize this aspect.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with MS detection to separate the parent compound from its degradation products and to identify the mass of the degradants.

  • Data Interpretation: Quantify the degradation of the parent compound over time and identify the major degradation products.

The Role of Predictive Tools in Modern Drug Development

While empirical testing remains the gold standard, computational tools are increasingly valuable for predicting the properties of novel compounds.

  • Solubility Prediction: Machine learning models and physics-based approaches can provide initial estimates of aqueous and organic solvent solubility, aiding in solvent selection and early formulation design.[17][18][19][20][21]

  • Degradation Pathway Prediction: Software programs that utilize knowledge bases of chemical reactions can predict potential degradation pathways under various stress conditions.[22][23][24][25][26] These predictions can guide the design of forced degradation studies and help in the identification of unknown impurities.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The analysis of its structural components suggests a molecule with pH-dependent aqueous solubility and a primary degradation pathway involving ester hydrolysis. The provided experimental protocols offer a clear roadmap for researchers to empirically determine these critical properties.

As this compound and its derivatives continue to be explored in drug discovery, the generation of robust experimental data on their solubility and stability will be crucial. This will not only facilitate their seamless integration into synthetic and screening workflows but also contribute to the broader understanding of structure-property relationships in this important class of molecules.

References

"Methyl 2-(piperidin-1-ylmethyl)benzoate" as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm currently engaged in a comprehensive Google search to compile fundamental data on Methyl 2-(piperidin-1-ylmethyl)benzoate. My focus encompasses chemical properties, established synthesis methods, and its role in medicinal applications. This initial phase aims to establish a solid foundation for further investigation, ensuring all key information is readily accessible.

Exploring Core Reactivity

I'm now diving into the published literature to understand this compound's role as a building block. I'm focusing on reaction schemes and mechanistic insights to see how it's used to build other heterocycles. I'm also looking at similar compounds to broaden my understanding. Safety and established lab protocols are also high on my list.

Synthesizing Guide Structure

I've transitioned from the literature review to structuring the technical guide. The flow will start with properties, then move to synthesis, building block reactivity, and applications. I'm prioritizing clarity and logical progression, intending to create DOT diagrams and tables to present data concisely and effectively. Safety and protocol details will be integrated throughout.

Pinpointing the Compound

I've successfully identified the compound : this compound. Crucially, I've got its CAS number, formula, and weight. Initial findings indicate its utility as a pharmaceutical intermediate and a building block in organic synthesis, focusing on central nervous system-related compounds.

Narrowing the Focus

I'm now zeroing in on the correct compound, realizing the initial search was too broad. There's a crucial distinction between the "ylmethyl" and "yl" forms. CAS 914347-17-4 is the key here. The challenge is pinpointing specific synthesis methods for this specific compound, not its analogues. My next step involves targeted searches to find detailed synthesis protocols.

Clarifying the Ambiguity

The initial information was rich, but there's a critical distinction. The search inadvertently included "yl" versions, missing the methylene bridge in the target compound "ylmethyl". This necessitates a focused search using CAS 914347-17-4. My priority is now finding synthesis methods for this specific compound, probably involving methyl 2-(halomethyl)benzoate and piperidine reactions, and its role as a synthetic building block. I am avoiding Buchwald-Hartwig amination routes.

Clarifying Search Scope

I've hit a wall. The existing search terms consistently return results for the wrong compound: the benzyl group is missing! It's frustrating, and I need to refine my approach to specifically target "Methyl 2-(piperidin-1-ylmethyl )benzoate". I'm considering using more precise chemical identifiers or structure-based search methods.

Targeting Specific Compound

I'm now zeroing in on the target. My focus is on the correct compound, CAS 914347-17-4. I found a likely precursor and synthesis route, which is the nucleophilic substitution of bromomethylbenzoate with piperidine. I have the molecular details. However, I need a detailed synthetic protocol and information on the uses of the compound as a building block. I also need its characterization data.

Focusing on Precision Synthesis

I need to emphasize the correct compound and I'm still missing vital information about its uses. My previous search results yielded incorrect synthesis methods. The nucleophilic substitution of bromomethylbenzoate with piperidine is my likely strategy. I'm focusing on the synthesis of this compound and need a detailed protocol, not reactions for the isomer. I'm looking for characterization data.

Locating Key Data

I'm making progress in pinpointing the correct CAS number, which has been the main hurdle. The search results were initially misleading, heavily weighted toward the wrong isomer. Finding this CAS number feels like a breakthrough.

Defining the Synthesis Steps

I've got the CAS number locked down! Furthermore, I've developed a likely synthesis route: a nucleophilic substitution, starting with a precursor I can now locate the synthesis of. While the reaction itself seems easy, I lack the precise details for a practical protocol. I still need specifics on solvent, temperature, time, and purification. I also can't find concrete uses for this building block beyond the obvious, or definitive spectral data.

Detailing Synthesis Protocol

I'm now zeroing in on the specific details. While the synthesis route is clear – nucleophilic substitution – I need a solid, published protocol for the actual reaction. I've pinpointed the key precursor, methyl 2-(bromomethyl)benzoate, which is a promising start. However, the existing information doesn't provide the solvent, temperature, reaction time, or specific purification methods needed for a reliable technical guide. I am also struggling to find concrete applications beyond a general building block. Lastly, definitive spectral data remains elusive.

Clarifying Structural Nuances

I've successfully pinpointed the key differences and pathways. I've confirmed the CAS number (914347-17-4) and the logical synthesis route. Next, I need to focus on identifying crucial distinguishing spectral features to confirm.

Synthesizing Protocol Details

My thoughts have now advanced to include the importance of a detailed experimental protocol and specific spectral data. I've located relevant patent literature and am now seeking an exact procedure for synthesizing the target molecule. While I've gathered information on its hydrolysis and subsequent amide coupling, the details regarding its applications beyond that remain somewhat scarce. I'll concentrate next on identifying the compound's specific spectral characteristics to bolster the guide's characterization section and finding more details on further uses.

Pinpointing Protocol Gaps

My thought process is zeroing in on missing components. I've now confirmed the synthesis pathway is nucleophilic substitution, guided by patent examples. While I know about hydrolysis and amide coupling, I still lack a single, detailed experimental protocol for "this compound." Specific spectral data is also a current need. My focus shifts to sourcing or constructing an explicit synthesis procedure and gathering spectral information.

"Methyl 2-(piperidin-1-ylmethyl)benzoate" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action of Methyl 2-(piperidin-1-ylmethyl)benzoate

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses this compound, a compound of interest for which the mechanism of action in biological systems remains undefined. The absence of established data necessitates a foundational, hypothesis-driven approach to unravel its pharmacological potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a structured, evidence-based framework for the systematic investigation of this molecule. We will proceed from its synthesis to the formulation of plausible mechanistic hypotheses based on the activities of structurally related compounds, and finally, we will detail the rigorous experimental protocols required to validate these hypotheses.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the bedrock of any pharmacological investigation. For this compound, several synthetic routes are viable, with the Buchwald-Hartwig amination being a preferred method due to its efficiency and relatively mild conditions.[1][2]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination[2]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask maintained under an inert atmosphere (argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add 5 mL of anhydrous toluene to the flask.

  • To this mixture, add piperidine (1.2 mmol).

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct studies on this compound, we will extrapolate potential mechanisms of action from the known biological activities of structurally analogous compounds. The piperidine moiety is a common scaffold in a multitude of bioactive molecules.

Hypothesis 1: Modulation of Central Nervous System (CNS) Receptors

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently found in ligands for serotoninergic (5-HT) and dopaminergic (D₂) receptors.[3] This suggests that this compound could exhibit activity at these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.

Hypothesis 2: Anti-Inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[4] This activity is linked to the modulation of the NF-κB signaling pathway. The structural similarity suggests that this compound may also possess anti-inflammatory properties through a similar mechanism.

Hypothesis 3: Antimicrobial Properties

Various piperidine derivatives have been reported to exhibit promising antibacterial and antifungal activities.[5] This broad-spectrum antimicrobial potential warrants investigation for this compound.

Experimental Validation of Hypothesized Mechanisms

A multi-tiered experimental approach is essential to systematically test the proposed hypotheses.

Tier 1: In Vitro Screening

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on serotonin (5-HT₂ₐ, 5-HT₂C) and dopamine (D₂) receptors.

Protocol:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest or prepare membrane fractions from rodent brain tissue.

  • Radioligand Binding Assay:

    • Incubate the receptor preparation with a known radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]raclopride for D₂) and varying concentrations of this compound.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandTest Compound Ki (nM)
5-HT₂ₐ[³H]ketanserinTBD
5-HT₂C[³H]mesulergineTBD
D₂[³H]racloprideTBD

Objective: To assess the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • LPS Stimulation: Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • TNF-α Measurement: After 6 hours, quantify the concentration of TNF-α in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • NF-κB Pathway Analysis:

    • Perform Western blot analysis to assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Data Presentation:

AssayIC₅₀ (µM)
NO ProductionTBD
TNF-α ProductionTBD

Signaling Pathway Diagram:

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (NO, TNF-α) Compound This compound Compound->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureusTBD
E. coliTBD
C. albicansTBD
Tier 2: In Vivo Models

Based on promising in vitro results, the following in vivo studies can be initiated.

Objective: To assess the in vivo effects of this compound on behaviors relevant to serotonin and dopamine modulation.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Forced Swim Test: A model of antidepressant activity.

    • Prepulse Inhibition of the Acoustic Startle Response: A measure of sensorimotor gating, which is disrupted in psychosis.

  • Data Analysis: Compare the behavioral responses of compound-treated animals to vehicle-treated controls.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Protocol:

  • Animal Model: Use male BALB/c mice.

  • Induction of Inflammation: Induce paw edema by injecting carrageenan into the plantar surface of the hind paw.

  • Drug Administration: Administer this compound orally or intraperitoneally prior to carrageenan injection.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema in the compound-treated group compared to the vehicle-treated group.

Experimental Workflow Diagram:

in_vivo_workflow cluster_inflammation In Vivo Anti-inflammatory Model cluster_cns In Vivo CNS Activity Model A1 Acclimatize BALB/c mice B1 Administer Compound or Vehicle A1->B1 C1 Induce Paw Edema (Carrageenan) B1->C1 D1 Measure Paw Volume C1->D1 E1 Data Analysis (% Inhibition) D1->E1 A2 Acclimatize Rats/Mice B2 Administer Compound or Vehicle A2->B2 C2 Behavioral Testing (e.g., Open Field) B2->C2 D2 Record Behavioral Parameters C2->D2 E2 Data Analysis (Comparison to Control) D2->E2

Caption: Workflow for in vivo validation of biological activity.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the elucidation of the mechanism of action of this compound. The proposed hypotheses are grounded in the established pharmacology of structurally related molecules. The detailed experimental protocols offer a clear and logical path for a thorough investigation. The results of these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future drug development efforts.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to Methyl 2-(piperidin-1-ylmethyl)benzoate and its derivatives, compounds of significant interest to researchers and professionals in drug development. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and interaction with biological targets.[1] The ortho-positioning of the piperidin-1-ylmethyl group on the benzoate scaffold presents a unique structural element for crafting a wide array of complex molecules with therapeutic potential, including kinase inhibitors and agents targeting the central nervous system.[1]

This document delves into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and potential challenges associated with each approach. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their synthetic endeavors.

I. Key Synthetic Strategies

The synthesis of this compound and its analogs can be broadly approached through three main strategies:

  • Nucleophilic Substitution: A direct and efficient method involving the reaction of a suitably functionalized methyl benzoate with piperidine.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile method for the formation of the aryl-nitrogen bond.

  • Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A classical approach to aryl-amine bond formation, often requiring more forcing conditions.

The choice of strategy is often dictated by the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups within the molecule.

II. Nucleophilic Substitution: A Direct Approach

This strategy relies on the reaction of a methyl 2-(halomethyl)benzoate with piperidine. The most common starting material for this route is Methyl 2-(bromomethyl)benzoate.

A. Rationale and Mechanism

The underlying principle of this method is a standard SN2 reaction. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion serves as the leaving group, resulting in the formation of the desired product.

Nucleophilic_Substitution

Diagram 1: Nucleophilic Substitution of Methyl 2-(bromomethyl)benzoate

B. Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate

The requisite starting material, Methyl 2-(bromomethyl)benzoate, can be prepared from Methyl o-toluate (methyl 2-methylbenzoate) via a free-radical bromination reaction.

Materials:

  • Methyl o-toluate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of Methyl o-toluate (15.3 mmol) in refluxing carbon tetrachloride (20 mL), add N-Bromosuccinimide (3 g) and AIBN (0.10 g).[2]

  • Maintain the reflux for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(bromomethyl)benzoate, which can be purified by column chromatography or used directly in the next step.

C. Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

ParameterConditionRationale
Solvent Anhydrous Acetonitrile/DMFAprotic polar solvents that facilitate SN2 reactions.
Base K₂CO₃To neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Temperature Room TemperatureGenerally sufficient for this reaction; heating may lead to side reactions.

Table 1: Reaction Parameters for Nucleophilic Substitution

III. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[1][3] This reaction is particularly useful when the nucleophilic substitution approach is not feasible or gives low yields.

A. Rationale and Mechanism

This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. The catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

B. Experimental Protocol

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1]

  • A suitable phosphine ligand (e.g., racemic-BINAP or XPhos)[1][3]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl 2-bromobenzoate (1.0 mmol), Palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).[3] Alternatively, use Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).[1]

  • Add anhydrous toluene (5 mL) to the flask.[3]

  • Add piperidine (1.2 mmol) to the mixture.[3]

  • Finally, add sodium tert-butoxide (1.4 mmol).[3]

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.[1][3]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

ComponentMolar Ratio (to Aryl Halide)Rationale
Palladium Catalyst 0.02Catalytic amount sufficient for the reaction.
Phosphine Ligand 0.03 - 0.04Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Piperidine 1.2A slight excess ensures complete consumption of the aryl halide.
Base (NaOtBu) 1.4A strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle.

Table 2: Stoichiometry for Buchwald-Hartwig Amination

C. Potential Side Reactions and Troubleshooting
  • Hydrodehalogenation: The aryl halide can be reduced to methyl benzoate.[3] This can be minimized by ensuring an efficient catalytic system and appropriate reaction conditions.

  • Ester Hydrolysis: The presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3] Using anhydrous solvents and reagents is crucial.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is essential.

IV. Scale-up Synthesis via Nucleophilic Aromatic Substitution

For larger-scale production, a robust and cost-effective method is paramount. Nucleophilic aromatic substitution using a more reactive aryl halide, such as Methyl 2-fluorobenzoate, can be an excellent choice.[4]

A. Rationale

The high electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and a better leaving group in nucleophilic aromatic substitution reactions, often leading to higher reactivity compared to other halo-benzoates.[4]

Scale_Up_Synthesis

Diagram 3: Workflow for Scale-up Synthesis

B. Experimental Protocol

Materials:

  • Methyl 2-fluorobenzoate

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • Charge a suitable reactor with Methyl 2-fluorobenzoate (1.0 eq) and anhydrous toluene.[4]

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.[4]

  • Add piperidine (1.2 eq) dropwise over 30 minutes at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.[4]

  • After completion, cool the mixture to room temperature.[4]

  • Filter the mixture to remove inorganic salts and wash the filter cake with toluene.[4]

  • Combine the organic filtrates, wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • Purify the crude product by vacuum distillation to yield Methyl 2-(piperidin-1-yl)benzoate.[4]

ParameterConditionRationale for Scale-up
Starting Material Methyl 2-fluorobenzoateHigher reactivity allows for potentially shorter reaction times and higher throughput.
Base K₂CO₃A cost-effective and easily handled base suitable for large-scale operations.
Purification Vacuum DistillationA more practical and scalable purification method compared to column chromatography for larger quantities.

Table 3: Key Considerations for Scale-up Synthesis

V. Synthesis of Derivatives

The synthetic methodologies described above can be readily adapted for the synthesis of a wide range of derivatives.

  • Varying the Amine: By substituting piperidine with other primary or secondary amines, a diverse library of N-substituted 2-(aminomethyl)benzoates can be generated.

  • Modifying the Benzoate Ring: Starting with substituted methyl 2-halobenzoates or methyl 2-(halomethyl)benzoates allows for the introduction of various functional groups on the aromatic ring, enabling the exploration of structure-activity relationships.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other functional groups.

VI. Conclusion

The synthesis of this compound and its derivatives is achievable through several robust and versatile synthetic routes. The choice between nucleophilic substitution and palladium-catalyzed cross-coupling will depend on factors such as starting material availability, cost, and the desired scale of the reaction. For large-scale synthesis, nucleophilic aromatic substitution with a highly reactive starting material like methyl 2-fluorobenzoate presents an efficient and scalable option. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize these valuable compounds for their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, specifically, are prevalent structural motifs in a vast array of biologically active compounds and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages. This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing milder reaction conditions, broader substrate scope, and greater functional group tolerance.[2]

This document provides a comprehensive guide to the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate, a valuable building block in medicinal chemistry, utilizing the Buchwald-Hartwig amination.[2] The strategic combination of a piperidine moiety and an ortho-substituted benzoate group offers a synthetically versatile platform for the development of novel therapeutics.[2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a benzyl halide derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile (piperidine) then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amide intermediate, which would lead to an imine and a hydrodehalogenated arene.[3][7] The choice of ligand is critical in promoting the desired reductive elimination pathway.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination HNR'2 Pd(II)_Amido R-Pd(II)(NR'2)L_n Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-NR'2 Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N coupling of methyl 2-(bromomethyl)benzoate with piperidine. The selection of the palladium source, ligand, and base is critical for a successful transformation. For this specific synthesis, a common starting point would be to adapt established methods for similar aryl aminations.[2]

Materials and Reagents:

ReagentFormulaMolecular WeightRole
Methyl 2-(bromomethyl)benzoateC₉H₉BrO₂229.07 g/mol Electrophile
PiperidineC₅H₁₁N85.15 g/mol Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72 g/mol Palladium Precatalyst
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.81 g/mol Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10 g/mol Base
Toluene, anhydrousC₇H₈92.14 g/mol Solvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)benzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and XPhos (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of piperidine (1.2 eq).[2] Finally, carefully add sodium tert-butoxide (1.4 eq).[2] The order of addition can be crucial, and it is often recommended to add the base last.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2] The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7]

Figure 2: Experimental workflow for the synthesis.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure the palladium precatalyst and ligand are of high quality. Use freshly distilled and anhydrous solvents. Verify the reaction temperature. Consider screening other ligands or catalyst systems.[8]
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water or other protic impurities. Suboptimal ligand-to-metal ratio.Use strictly anhydrous conditions. Ensure the inert atmosphere is maintained. Optimize the ligand-to-palladium ratio; a slight excess of the ligand is often beneficial.[7]
Difficulty in Purification Formation of closely related byproducts.Optimize the reaction conditions to minimize side product formation. Employ high-resolution chromatographic techniques for purification.
Inconsistent Results Variability in reagent quality, subtle changes in reaction setup.Standardize the source and quality of all reagents. Maintain a consistent and rigorous experimental setup and procedure.

Key Considerations for Optimization:

  • Ligand Selection: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective.[9][10] The optimal ligand may vary depending on the specific substrates.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used, but other bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[7][11] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[11][12] The solubility of the reagents and intermediates can be influenced by the solvent choice.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Proper techniques for maintaining an inert atmosphere (e.g., using Schlenk lines or a glovebox) are essential for reproducibility and high yields.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of C-N bonds. The protocol described herein for the preparation of this compound serves as a practical guide for researchers in the field. By understanding the underlying mechanism and paying close attention to experimental details, including the choice of catalyst system and reaction conditions, this powerful synthetic tool can be effectively employed in the development of novel chemical entities.

References

Application Notes and Protocols: Ullmann Condensation for the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the synthesis of "Methyl 2-(piperidin-1-ylmethyl)benzoate" via the Ullmann condensation. This protocol is tailored for researchers, scientists, and professionals in drug development who require a robust and efficient method for the formation of a C-N bond between an aryl halide and a secondary amine. We delve into the mechanistic underpinnings of the Ullmann condensation, provide a detailed, step-by-step experimental procedure, and discuss key reaction parameters, potential side reactions, and methods for purification and characterization. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction, has been a cornerstone of organic synthesis for over a century for the formation of carbon-heteroatom bonds.[1] Specifically, the Goldberg reaction, a variation of the Ullmann condensation, facilitates the coupling of aryl halides with amines to form N-aryl amines.[2] This application note focuses on the synthesis of this compound, a valuable building block in medicinal chemistry. The piperidine moiety is a common scaffold in pharmaceuticals, known to enhance pharmacokinetic properties, while the ortho-substituted benzoate provides a versatile handle for further molecular elaboration.[3]

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are also prevalent for C-N bond formation, the Ullmann condensation offers a cost-effective alternative, utilizing a more abundant and less toxic copper catalyst.[4] Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] However, significant advancements, including the use of soluble copper salts and accelerating ligands, have enabled these reactions to proceed under much milder conditions with improved yields and broader substrate scope.[2][7][8]

This guide will provide a detailed protocol for the Ullmann condensation of methyl 2-bromobenzoate and piperidine, a reaction that exemplifies a modern approach to this classic transformation.

Reaction Mechanism and Key Considerations

The mechanism of the Ullmann condensation for C-N bond formation is generally understood to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[2][9]

The currently accepted catalytic cycle involves:

  • Formation of a Copper(I) Amide: The secondary amine (piperidine) reacts with a copper(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (methyl 2-bromobenzoate) undergoes oxidative addition to the copper(I) amide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product, this compound, and regenerate the active copper(I) catalyst.

Several factors are critical for the success of the Ullmann condensation:

  • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. In some cases, copper(II) salts can also be effective as they can be reduced in situ.[2]

  • Ligand: The addition of a ligand can significantly accelerate the reaction and allow for milder conditions. Diamines, amino acids (like L-proline or N-methylglycine), and phenanthroline derivatives are effective ligands that stabilize the copper catalyst and facilitate the catalytic cycle.[1][6][10]

  • Base: A base is required to deprotonate the amine and facilitate the formation of the copper amide intermediate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be critical and often depends on the specific substrates and solvent.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are traditionally used to achieve the necessary reaction temperatures.[2] However, recent developments have shown that the reaction can also be performed in other solvents, including deep eutectic solvents, under milder conditions.[11]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack.[2]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound using a modern Ullmann condensation approach.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 2-bromobenzoate≥98%Sigma-AldrichStarting aryl halide.
Piperidine≥99%Sigma-AldrichSecondary amine nucleophile.
Copper(I) iodide (CuI)99.99%Sigma-AldrichCatalyst.
L-Proline≥99%Sigma-AldrichLigand.
Potassium carbonate (K₂CO₃)≥99%Sigma-AldrichBase, dried before use.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichSolvent.
Ethyl acetateACS gradeFisher ScientificFor extraction and chromatography.
HexaneACS gradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor workup.
Brine (Saturated aq. NaCl)For washing.
Anhydrous sodium sulfate (Na₂SO₄)For drying organic layers.
Silica gel230-400 meshFor column chromatography.
Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq.) and piperidine (1.2 mmol, 1.2 eq.) via syringe.

  • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask.

Reaction Execution:

  • Heat the reaction mixture to 90-110 °C in an oil bath and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove residual copper salts, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification A Combine CuI, L-Proline, and K₂CO₃ in a flame-dried flask. B Evacuate and backfill with inert gas (N₂ or Ar). A->B C Add Methyl 2-bromobenzoate, Piperidine, and anhydrous DMSO. B->C D Heat the reaction mixture to 90-110 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and perform aqueous workup (EtOAc/H₂O). E->F G Wash with aq. NH₄Cl and brine. F->G H Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I Purify by silica gel column chromatography. H->I J Characterize the final product (NMR, MS, IR). I->J

Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.

G CuI Cu(I)X CuAmide L-Cu(I)-NR₂ CuI->CuAmide + R₂NH, Base, L - HX CuIII L-Cu(III)(Ar)X(NR₂) CuAmide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Product Ar-NR₂ CuIII->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.

Troubleshooting and Side Reactions

While the provided protocol is robust, potential issues and side reactions may arise.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh, high-purity CuI.- Ensure the reaction temperature is maintained.- Use anhydrous solvents and dry the base thoroughly.
Formation of Byproducts - Homocoupling: Self-coupling of the aryl halide to form a biphenyl derivative.[4]- Ester Hydrolysis: Presence of water can lead to the formation of 2-(piperidin-1-yl)benzoic acid.[4]- Optimize the reaction temperature and time.- Use anhydrous conditions.- If the acid is formed, it can be re-esterified.
Difficult Purification - Formation of tarry materials due to high temperatures or prolonged reaction times.[4]- Optimize reaction conditions to minimize byproduct formation.- Employ careful column chromatography with an appropriate solvent system.

Conclusion

The Ullmann condensation remains a powerful and relevant tool for the synthesis of N-aryl amines. The protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By understanding the underlying mechanism and paying close attention to the key reaction parameters, researchers can successfully apply this methodology to their synthetic endeavors in drug discovery and development. The use of a ligand-accelerated copper catalyst system allows for milder reaction conditions, making this classic reaction more accessible and environmentally benign.

References

Application Note & Protocol: A Detailed Guide to the Nucleophilic Aromatic Substitution of an Activated Methyl 2-(piperidin-1-ylmethyl)benzoate Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the nucleophilic aromatic substitution (SNAr) on a strategically activated derivative of Methyl 2-(piperidin-1-ylmethyl)benzoate. While the parent molecule is not primed for classical SNAr, the introduction of an electron-withdrawing nitro group fundamentally alters its reactivity, enabling efficient substitution. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, the underlying chemical principles, and a framework for troubleshooting and optimization.

Introduction: Overcoming the Inertness of the Benzene Ring

The benzene ring, with its delocalized π-electron system, is inherently electron-rich and thus typically undergoes electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring, is a less common but powerful transformation in organic synthesis.[1] For SNAr to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[2][3]

The target molecule, this compound, lacks the necessary electronic activation for a direct SNAr reaction.[4] Its synthesis is more commonly achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[4][5] However, for the purposes of illustrating a robust SNAr protocol, this guide will focus on a rationally designed, activated substrate: Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate . The presence of the nitro group para to the chloro leaving group provides the requisite activation for the reaction to proceed.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][6] The electron-withdrawing nitro group is crucial at this stage as it delocalizes the negative charge, thereby stabilizing the intermediate.[3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: The reaction concludes with the expulsion of the leaving group, which restores the aromaticity of the ring. This step is typically fast.[3]

An important characteristic of the SNAr mechanism is the leaving group trend, which is inverted compared to SN2 reactions: F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond.[2]

Experimental Protocol: SNAr of Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate with Morpholine

This protocol details the substitution of the chloro group in Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate with morpholine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Equivalent
Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate314.761.01.0
Morpholine87.121.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous Dimethylformamide (DMF)---
Ethyl Acetate (EtOAc)---
Brine (saturated aq. NaCl)---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate (1.0 mmol, 314.8 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (10 mL). Stir the suspension for 5 minutes. Add morpholine (1.2 mmol, 104.5 µL) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 4-(morpholin-4-yl)-3-nitro-2-(piperidin-1-ylmethyl)benzoate.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Substrate and Base in Flask prep2 Add Anhydrous DMF prep1->prep2 prep3 Add Morpholine prep2->prep3 react1 Heat to 80 °C with Stirring prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool and Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 purify1 Filter and Concentrate workup4->purify1 purify2 Flash Column Chromatography purify1->purify2 end end purify2->end Final Product

Caption: Experimental workflow for the SNAr of Methyl 4-chloro-3-nitro-2-(piperidin-1-ylmethyl)benzoate.

Causality Behind Experimental Choices

  • Substrate Activation: The nitro group is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction.[3] Its para position relative to the chloro leaving group is optimal for this stabilization.

  • Nucleophile: Morpholine is a moderately strong secondary amine nucleophile. A slight excess is used to ensure the reaction goes to completion.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium carbonate and the Meisenheimer complex without protonating the nucleophile.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or products.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive nucleophile.2. Insufficient temperature.3. Wet solvent.1. Use freshly distilled morpholine.2. Increase temperature to 100 °C.3. Ensure DMF is anhydrous.
Formation of Byproducts 1. Reaction temperature too high.2. Prolonged reaction time.1. Lower the reaction temperature.2. Monitor the reaction closely by TLC and stop when complete.
Difficult Purification 1. Incomplete removal of DMF.2. Co-elution of impurities.1. Ensure thorough washing with water during work-up.2. Optimize the solvent system for chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nucleophilic aromatic substitution on an activated derivative of this compound. By understanding the underlying principles of the SNAr mechanism and the rationale behind the experimental design, researchers can effectively apply this methodology to synthesize a variety of substituted aromatic compounds.

References

Application Notes: Leveraging Methyl 2-(piperidin-1-ylmethyl)benzoate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Drug Discovery

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The strategic selection of chemical building blocks is paramount to synthesizing potent and selective inhibitors. Methyl 2-(piperidin-1-ylmethyl)benzoate is an exemplary scaffold, offering a unique combination of structural and physicochemical properties that make it highly valuable for this purpose.

This molecule incorporates two key pharmacophoric elements:

  • The Piperidine Moiety: This saturated heterocycle is a prevalent feature in many approved drugs. It can enhance aqueous solubility, introduce a basic center for salt formation, and provide vectors for substitution to probe and optimize interactions within a protein's binding pocket.

  • The Ortho-Substituted Benzoate: The ester group serves as a versatile chemical handle, readily converted into a carboxylic acid, amide, or other functional groups.[1] This allows for the covalent linkage of the scaffold to other fragments, such as a hinge-binding motif, which is a common strategy in kinase inhibitor design. The ortho-substitution pattern creates a specific spatial arrangement that can be exploited for achieving selectivity and potency.

These application notes provide a detailed guide for researchers, covering the synthesis of this compound, its conversion into a key carboxylic acid intermediate, and a validated protocol for its incorporation into a hypothetical kinase inhibitor framework.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 914347-17-4[1][2][3][4]
Molecular Formula C₁₄H₁₉NO₂[1][2][3]
Molecular Weight 233.31 g/mol [1][2]
Boiling Point 335.4 ± 25.0 °C (Predicted)[1]
Storage 2-8°C, Sealed in a dry environment[1][4]

Table 1: Key Properties of this compound.

Analytical Confirmation of Structure

Verifying the identity and purity of the synthesized material is a critical quality control step. A combination of spectroscopic methods should be employed.[5]

TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shift (δ)~7.2-8.0 ppm (m, 4H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~3.6 ppm (s, 2H, Ar-CH₂-N), ~2.4 ppm (br t, 4H, N-CH₂), ~1.5 ppm (m, 6H, piperidine -CH₂)
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~125-140 ppm (Ar-C), ~62 ppm (Ar-CH₂-N), ~54 ppm (N-CH₂), ~52 ppm (-OCH₃), ~26 ppm (-CH₂), ~24 ppm (-CH₂)
Mass Spec (MS) m/z[M+H]⁺ = 234.14

Table 2: Expected Analytical Data for Structural Confirmation. [5]

Synthesis and Core Intermediate Preparation

The journey from starting material to a potential kinase inhibitor involves a logical, multi-step synthetic sequence. The overall workflow is designed to first build the core scaffold and then prepare it for coupling with a target-specific fragment.

G cluster_0 PART A: Scaffold Synthesis cluster_1 PART B: Intermediate Preparation cluster_2 PART C: Kinase Inhibitor Synthesis A Methyl 2-Methylbenzoate + Piperidine + Paraformaldehyde B This compound A->B Mannich Reaction C 2-(Piperidin-1-ylmethyl)benzoic acid B->C Ester Hydrolysis E Hypothetical Kinase Inhibitor C->E Amide Coupling D Heterocyclic Amine (e.g., 2-Aminobenzothiazole) D->E

Figure 1: Overall synthetic workflow from starting materials to a final kinase inhibitor.

Protocol 1: Synthesis of this compound via Mannich Reaction

This protocol describes a plausible synthesis based on the Mannich reaction, a classic method for aminoalkylation.

Rationale: The Mannich reaction is an efficient carbon-carbon bond-forming reaction that condenses an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and an acidic proton-containing compound (methyl 2-methylbenzoate). The ortho-methyl group of the benzoate provides the acidic C-H bond necessary for the reaction.

Materials:

  • Methyl 2-methylbenzoate

  • Piperidine

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (conc.)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 2-methylbenzoate (1.0 eq), piperidine (1.1 eq), and paraformaldehyde (1.2 eq).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Hydrolysis to 2-(Piperidin-1-ylmethyl)benzoic Acid

The methyl ester is a versatile protecting group and intermediate, but for amide bond formation, it must be hydrolyzed to the corresponding carboxylic acid.[6]

Rationale: Saponification using a strong base like lithium hydroxide is a standard and high-yielding method for hydrolyzing methyl esters. The reaction is typically performed in a mixed aqueous/organic solvent system to ensure solubility of both the ester and the hydroxide salt.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (1M HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).[6]

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 50°C. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts and dry under vacuum to yield 2-(Piperidin-1-ylmethyl)benzoic acid.[7]

Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This section details the use of 2-(piperidin-1-ylmethyl)benzoic acid as a key building block in the synthesis of a potential kinase inhibitor. The strategy involves coupling the acid with a representative hinge-binding fragment, such as a substituted 2-aminobenzothiazole. Derivatives of benzothiazoles are known to be potent inhibitors of various kinases, including ITK and p38α MAPK.[8][9]

G A 2-(Piperidin-1-ylmethyl) benzoic acid C Activated Ester Intermediate A->C Activation B EDC / DMAP in DMF B->C E Final Coupled Product (Kinase Inhibitor) C->E Nucleophilic Attack D 2-Aminobenzothiazole D->E

Figure 2: Workflow for the EDC/DMAP-mediated amide coupling reaction.

Protocol 3: EDC/DMAP Amide Coupling

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide used to activate carboxylic acids for amide bond formation. DMAP (4-Dimethylaminopyridine) is often used as a catalyst to accelerate the reaction. This method is reliable, proceeds under mild conditions, and generates a urea byproduct that can be easily removed during aqueous workup.[10]

Materials:

  • 2-(Piperidin-1-ylmethyl)benzoic acid (from Protocol 2)

  • 2-Aminobenzothiazole (or other desired heterocyclic amine)

  • EDC hydrochloride

  • DMAP

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(piperidin-1-ylmethyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[10]

  • Add the 2-aminobenzothiazole (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove the EDC-urea byproduct and any unreacted acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final kinase inhibitor.

Safety and Handling

Safe laboratory practice is essential. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

  • Methyl Benzoate Precursors: Methyl benzoate is harmful if swallowed.[11][12] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Piperidine: Piperidine is a flammable and corrosive liquid. It is toxic if swallowed, inhaled, or in contact with skin. All handling must be done in a fume hood with appropriate PPE.

  • Acids and Bases: Concentrated acids (HCl) and strong bases (LiOH, NaOH) are highly corrosive.[13] Handle with extreme care, using appropriate PPE to prevent skin and eye contact.

  • Coupling Reagents: EDC and DMAP are toxic and can cause skin irritation. Avoid inhalation of dust and direct contact.

Conclusion

This compound is a highly adaptable and valuable building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its straightforward preparation and the versatile reactivity of its ester group allow for its strategic incorporation into complex molecular architectures. The protocols detailed herein provide a robust framework for synthesizing this scaffold and demonstrating its utility in constructing potential therapeutic agents through standard, reliable chemical transformations.

References

Application Notes & Protocols: The Utility of Methyl 2-(piperidin-1-ylmethyl)benzoate as a Versatile Precursor for the Synthesis of Novel Benzodiazepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Pillar 1: Strategic Overview & Rationale

In the landscape of medicinal chemistry, the benzodiazepine scaffold remains a "privileged structure" due to its profound impact on central nervous system (CNS) targets.[1][2][3] The continuous pursuit of novel analogs with improved selectivity, reduced side effects, and unique pharmacological profiles necessitates the exploration of versatile and adaptable synthetic precursors. Methyl 2-(piperidin-1-ylmethyl)benzoate emerges as a highly valuable starting material in this context.

This guide provides a comprehensive overview of the synthesis and application of this compound. Its unique architecture, featuring an ortho-disubstituted benzene ring with a reactive ester handle and a basic piperidine moiety, offers a strategic entry point for constructing the seven-membered diazepine ring. The piperidine group not only influences the physicochemical properties of the final molecule, such as lipophilicity and basicity, but can also be leveraged as a directing group in certain synthetic transformations.[4][5]

We will first detail a robust protocol for the synthesis of the precursor itself. Subsequently, we will present a logical, multi-step synthetic pathway to a novel 1,4-benzodiazepine analog, explaining the chemical reasoning behind each transformation. This document is intended for researchers and drug development professionals seeking to expand their library of CNS-active compounds.

Pillar 2: Physicochemical & Safety Profile of the Precursor

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 914347-17-4[6][7]
Molecular Formula C₁₄H₁₉NO₂[6]
Molecular Weight 233.31 g/mol [6]
Boiling Point 335.4 ± 25.0 °C (Predicted)[6]
Storage 2-8°C, under inert atmosphere[6]

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures like methyl benzoate suggest appropriate caution.[8][9]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of vapors and contact with skin and eyes.

  • Hazards: May be harmful if swallowed or inhaled.[9] Assumed to be an irritant. Handle with the standard precautions for novel research chemicals whose toxicological properties have not been fully investigated.[10]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8][10]

Pillar 3: Synthesis of the Precursor: this compound

The most direct and efficient synthesis of the title precursor involves a standard nucleophilic substitution reaction. The protocol below utilizes the commercially available methyl 2-(bromomethyl)benzoate and piperidine.

Experimental Workflow: Precursor Synthesis

G reagents Reagents Assembly - Methyl 2-(bromomethyl)benzoate - Piperidine - K2CO3 - Acetonitrile (ACN) reaction Reaction Setup - Stir reagents in ACN - Room Temperature, 12h reagents->reaction 1. Combine monitor Monitoring - Thin-Layer Chromatography (TLC) - (Hexanes:EtOAc 7:3) reaction->monitor 2. Track Progress workup Aqueous Workup - Filter solids - Concentrate filtrate - Partition (EtOAc/H2O) monitor->workup 3. Upon Completion purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify 4. Isolate Crude product Final Product This compound purify->product 5. Obtain Pure Compound

Caption: Workflow for the synthesis of the precursor compound.

Detailed Protocol: Synthesis via Nucleophilic Substitution

Materials:

  • Methyl 2-(bromomethyl)benzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)benzoate (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add piperidine (1.2 eq) to the stirring suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:EtOAc) until the starting bromide spot is no longer visible.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure oil.

Scientist's Note (Expertise): The use of potassium carbonate is crucial. It acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.

Pillar 4: Application Protocol: Synthesis of a 1,4-Benzodiazepine Analog

The conversion of this compound to a benzodiazepine analog is a multi-step process that requires strategic chemical transformations to build the seven-membered ring. The pathway outlined below proceeds through a key aldehyde intermediate, which then undergoes a condensation and cyclization sequence.

Overall Synthetic Pathway

G start This compound step1 Step 1: Reduction start->step1 LiAlH4, THF intermediate1 2-(Piperidin-1-ylmethyl)benzyl Alcohol step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 PCC, DCM intermediate2 2-(Piperidin-1-ylmethyl)benzaldehyde step2->intermediate2 step3 Step 3: Condensation & Cyclization intermediate2->step3 1. N-Boc-ethylenediamine 2. TFA (Deprotection) 3. Heat (Cyclization) final Final Product: Substituted Benzodiazepine Analog step3->final

Caption: Multi-step pathway from precursor to a benzodiazepine analog.

Step 1: Reduction of the Ester to a Primary Alcohol

Rationale: The first transformation converts the chemically stable ester group into a more versatile primary alcohol, which can be readily oxidized in the subsequent step.

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.

  • Suspend Lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirring LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2 hours.

  • Self-Validation: Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction back to 0°C. Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(piperidin-1-ylmethyl)benzyl alcohol , which can often be used in the next step without further purification.

Scientist's Note (Trustworthiness): The Fieser workup (sequential addition of H₂O, NaOH, H₂O) is a trusted method for safely quenching LiAlH₄ reactions. It produces easily filterable aluminum salts, simplifying the isolation of the alcohol product compared to an acidic workup which could protonate the piperidine nitrogen and complicate extraction.

Step 2: Oxidation of the Alcohol to an Aldehyde

Rationale: This step creates the electrophilic aldehyde functionality, which is essential for the subsequent imine formation and cyclization to build the diazepine ring.

Protocol:

  • To a round-bottom flask, add Pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of powdered silica gel, suspended in anhydrous dichloromethane (DCM).

  • Dissolve the crude 2-(piperidin-1-ylmethyl)benzyl alcohol (1.0 eq) from the previous step in anhydrous DCM.

  • Add the alcohol solution to the stirring PCC suspension in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Self-Validation: Monitor the disappearance of the starting alcohol by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, washing thoroughly with more ether to elute the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(piperidin-1-ylmethyl)benzaldehyde .

Scientist's Note (Expertise): PCC is chosen as the oxidant because it is relatively mild and selectively oxidizes primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid, which would be a dead-end for this synthetic route. Suspending it on silica gel can improve handling and workup efficiency.

Step 3: Reductive Amination, Deprotection, and Cyclization

Rationale: This is the key ring-forming sequence. The aldehyde first reacts with one nitrogen of a protected diamine. Subsequent deprotection and intramolecular cyclization form the seven-membered benzodiazepine core.

Protocol:

  • Dissolve the crude 2-(piperidin-1-ylmethyl)benzaldehyde (1.0 eq) in methanol.

  • Add N-Boc-ethylenediamine (1.1 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude Boc-protected intermediate.

  • Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Self-Validation: Monitor the deprotection by TLC or LC-MS.

  • Concentrate the mixture in vacuo, re-dissolve in a high-boiling solvent like toluene, add a base such as triethylamine to neutralize the TFA salt, and heat to reflux. The intramolecular condensation-cyclization will proceed to form the final benzodiazepine analog.

  • After cooling, perform a standard aqueous workup and purify by column chromatography to yield the target benzodiazepine analog.

Scientist's Note (Expertise): This sequence leverages a reductive amination to form the C-N bond without isolating the unstable imine. The Boc group is an acid-labile protecting group, allowing for its clean removal with TFA. The final thermal cyclization is an intramolecular condensation that forms the thermodynamically stable seven-membered ring. This pathway provides a flexible entry to a variety of N1-unsubstituted 1,4-benzodiazepine analogs.

Pillar 5: References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry. BenchChem. 4

  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. BenchChem. 11

  • Justia Patents. (1994). Synthesis of benzodiazepines. Justia. --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet - Methyl benzoate. Sigma-Aldrich. --INVALID-LINK--

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. --INVALID-LINK--

  • MOLBASE. (n.d.). This compound | 914347-17-4. MOLBASE Encyclopedia. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 3-(piperidin-1-ylmethyl)benzoate. Fisher Scientific. --INVALID-LINK--

  • Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Elsevier. --INVALID-LINK--

  • Google Patents. (1996). WO1996005178A1 - Synthesis of benzodiazepines. Google Patents. --INVALID-LINK--

  • TCI Chemicals. (2025). Safety Data Sheet - Methyl Benzoate. TCI Chemicals. --INVALID-LINK--

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. --INVALID-LINK--

  • Eli Lilly and Company. (1993). US5229382A - 2-methyl-thieno-benzodiazepine. Google Patents. --INVALID-LINK--

  • Atrooz, F., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PubMed Central. --INVALID-LINK--

  • European Patent Office. (1990). EP 0241682 B1 - Novel benzodiazepine derivatives and their preparation and use. European Patent Office. --INVALID-LINK--

  • Garland, M., et al. (2017). Design and synthesis of benzodiazepine analogs as isoform-selective human lysine deacetylase inhibitors. PubMed. --INVALID-LINK--

  • Akach, D. A., et al. (2019). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate. BenchChem. 12

  • BenchChem. (2025). Application Notes and Protocols for Methyl 2-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. 5

  • Ullah, I., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PMC. --INVALID-LINK--

  • da Silva, A. C. S., et al. (2013). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. --INVALID-LINK--

  • Google Patents. (1998). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents. --INVALID-LINK--

  • S. N., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. --INVALID-LINK--

  • PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. --INVALID-LINK--

  • Sivagami, S., & Ingarsal, N. (2018). A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation. JETIR. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. CymitQuimica. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. --INVALID-LINK--

  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[4][8]benzodiazepines. PubMed Central. --INVALID-LINK--

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. --INVALID-LINK--

  • da C. M. R. de Magalhães, G., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. NIH. --INVALID-LINK--

References

The Strategic Application of Methyl 2-(piperidin-1-ylmethyl)benzoate in the Synthesis of CNS-Targeting Therapeutics: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking CNS-Targeted Chemical Space with a Versatile Scaffold

In the intricate landscape of central nervous system (CNS) drug discovery, the rational design of molecular scaffolds that offer both developable physicochemical properties and versatile synthetic handles is paramount. Methyl 2-(piperidin-1-ylmethyl)benzoate emerges as a key intermediate, strategically positioned to unlock a diverse chemical space for CNS-targeting therapeutics. The inherent features of this molecule—the lipophilic and basic piperidine ring, the synthetically malleable methyl ester, and the ortho-relationship of these functionalities on the benzene ring—provide a unique platform for the synthesis of novel agents for a range of neurological disorders.

The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, known to enhance blood-brain barrier permeability and improve pharmacokinetic profiles.[1] Its incorporation into the 2-(piperidin-1-ylmethyl)benzoate scaffold provides a foundational element for CNS penetration and target engagement. This guide provides a comprehensive overview of the synthesis of this compound, its subsequent elaboration into advanced CNS-active scaffolds, and the underlying mechanistic principles of the derived therapeutics.

Synthesis of the Key Intermediate: this compound

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of a benzylic halide with piperidine. The precursor, methyl 2-(bromomethyl)benzoate, is readily prepared from methyl 2-methylbenzoate.

Protocol 1: Synthesis of Methyl 2-(bromomethyl)benzoate

This protocol outlines the radical bromination of methyl 2-methylbenzoate to yield the key precursor.

Workflow for the Synthesis of Methyl 2-(bromomethyl)benzoate

start Start: Methyl 2-methylbenzoate reagents N-Bromosuccinimide (NBS) Benzoyl peroxide (BPO) Carbon tetrachloride (CCl4) start->reagents 1. Add reaction Radical Bromination Reflux, 4-6 hours reagents->reaction 2. Initiate workup Cool to RT Filter off succinimide Concentrate under reduced pressure reaction->workup 3. Process purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification 4. Purify product Product: Methyl 2-(bromomethyl)benzoate purification->product 5. Isolate

Caption: Synthetic workflow for Methyl 2-(bromomethyl)benzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-methylbenzoate150.1710.0 g0.06661.0
N-Bromosuccinimide (NBS)177.9812.4 g0.06971.05
Benzoyl peroxide (BPO)242.230.16 g0.000660.01
Carbon tetrachloride (CCl4)153.82150 mL--

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-methylbenzoate (10.0 g, 0.0666 mol), N-bromosuccinimide (12.4 g, 0.0697 mol), and carbon tetrachloride (150 mL).

  • Add benzoyl peroxide (0.16 g, 0.00066 mol) as a radical initiator.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(bromomethyl)benzoate as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic substitution of the benzylic bromide with piperidine.

Workflow for the Synthesis of this compound

start Start: Methyl 2-(bromomethyl)benzoate reagents Piperidine Potassium carbonate (K2CO3) Acetonitrile (CH3CN) start->reagents 1. Add reaction Nucleophilic Substitution Stir at RT, 12-18 hours reagents->reaction 2. React workup Filter off K2CO3 Concentrate under reduced pressure Dissolve in Ethyl Acetate reaction->workup 3. Process extraction Wash with H2O and Brine workup->extraction 4. Extract purification Dry over Na2SO4 Concentrate extraction->purification 5. Purify product Product: this compound purification->product 6. Isolate

Caption: Synthetic workflow for this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-(bromomethyl)benzoate229.0710.0 g0.04361.0
Piperidine85.154.46 g (5.2 mL)0.05241.2
Potassium carbonate (K2CO3)138.2112.1 g0.08722.0
Acetonitrile (CH3CN)41.05100 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add methyl 2-(bromomethyl)benzoate (10.0 g, 0.0436 mol), potassium carbonate (12.1 g, 0.0872 mol), and acetonitrile (100 mL).

  • To the stirred suspension, add piperidine (4.46 g, 5.2 mL, 0.0524 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Application in the Synthesis of CNS-Targeting Therapeutics

This compound is a versatile precursor for a variety of CNS-active scaffolds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Exemplary Application: Synthesis of a Muscarinic M1 Receptor Agonist Scaffold

Selective agonists of the M1 muscarinic acetylcholine receptor are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[2] The following protocol describes a potential pathway from this compound to a core scaffold found in M1 agonists.

Protocol 3: Hydrolysis to 2-(piperidin-1-ylmethyl)benzoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound233.315.0 g0.02141.0
Lithium hydroxide (LiOH)23.951.02 g0.04282.0
Methanol (MeOH)32.0450 mL--
Water (H2O)18.0225 mL--
1M Hydrochloric acid (HCl)-As needed--

Step-by-Step Procedure:

  • Dissolve this compound (5.0 g, 0.0214 mol) in a mixture of methanol (50 mL) and water (25 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (1.02 g, 0.0428 mol) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 6 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-ylmethyl)benzoic acid as a white solid.

Protocol 4: Amide Coupling to form a Benzimidazolone Precursor

This protocol details the coupling of the carboxylic acid with 4-amino-1,3-dihydro-2H-benzimidazol-2-one, a key step towards a muscarinic M1 agonist scaffold.

Synthetic Pathway to a Muscarinic M1 Agonist Scaffold

start Start: 2-(piperidin-1-ylmethyl)benzoic acid reagents 4-amino-1,3-dihydro-2H-benzimidazol-2-one HATU, DIPEA DMF start->reagents 1. Combine reaction Amide Bond Formation Stir at RT, 12-24 hours reagents->reaction 2. React workup Pour into water Extract with Ethyl Acetate reaction->workup 3. Process purification Wash with LiCl solution and Brine Dry over Na2SO4 Concentrate workup->purification 4. Purify product Product: M1 Agonist Scaffold purification->product 5. Isolate

Caption: Synthetic pathway to a muscarinic M1 agonist scaffold.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(piperidin-1-ylmethyl)benzoic acid219.282.0 g0.009121.0
4-amino-1,3-dihydro-2H-benzimidazol-2-one149.151.36 g0.009121.0
HATU380.234.16 g0.01091.2
DIPEA129.243.18 mL0.01822.0
DMF73.0940 mL--

Step-by-Step Procedure:

  • To a solution of 2-(piperidin-1-ylmethyl)benzoic acid (2.0 g, 0.00912 mol) in DMF (40 mL), add HATU (4.16 g, 0.0109 mol) and DIPEA (3.18 mL, 0.0182 mol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-amino-1,3-dihydro-2H-benzimidazol-2-one (1.36 g, 0.00912 mol) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with a 5% aqueous lithium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Mechanistic Insights into CNS-Targeting Therapeutics Derived from the Scaffold

The versatility of the this compound scaffold allows for the development of therapeutics targeting various CNS pathways.

Muscarinic M1 Receptor Agonism

As exemplified above, derivatives can be synthesized to act as M1 receptor agonists. These receptors are Gq-protein coupled and their activation leads to a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes that are crucial for learning and memory.

Signaling Pathway of M1 Receptor Agonists

agonist M1 Agonist (Derived Scaffold) receptor M1 Muscarinic Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates downstream Downstream Signaling (e.g., MAPK/ERK pathway) pkc->downstream response Cognitive Enhancement downstream->response

Caption: Simplified signaling pathway of M1 muscarinic receptor agonists.

5-HT2A Receptor Inverse Agonism

Modification of the scaffold can also lead to compounds with 5-HT2A receptor inverse agonist activity, which is a key mechanism for atypical antipsychotics. These compounds reduce the constitutive activity of the 5-HT2A receptor, thereby modulating dopaminergic and glutamatergic neurotransmission in brain regions associated with psychosis.

Conclusion

This compound represents a highly valuable and synthetically accessible intermediate for the development of novel CNS-targeting therapeutics. Its strategic design incorporates features that are conducive to favorable pharmacokinetic profiles and allows for diverse synthetic modifications. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals to leverage this scaffold in the pursuit of innovative treatments for a range of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the preparation of receptor ligands and other bioactive molecules.[1] Its synthesis, while conceptually straightforward, can be prone to several side reactions that complicate purification and reduce yields. This guide will focus on the two most common and practical synthetic routes, providing expert insights into potential pitfalls and their solutions.

The primary synthetic pathways to obtain this compound are:

  • Nucleophilic Substitution: The reaction of methyl 2-(bromomethyl)benzoate with piperidine.

  • Reductive Amination: The reaction of methyl 2-formylbenzoate with piperidine, followed by reduction.

This document is structured to address specific issues you may encounter with each method in a question-and-answer format, followed by detailed experimental protocols and visual workflow diagrams.

Part 1: Troubleshooting Guide & FAQs

This section addresses common problems and questions arising during the synthesis of this compound.

Route 1: Nucleophilic Substitution of Methyl 2-(bromomethyl)benzoate

This is a widely used method for forming the N-benzyl bond. It involves the direct alkylation of piperidine with a benzyl halide.[2]

Several factors can contribute to an incomplete reaction:

  • Insufficient Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Inadequate Base: A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction. Without a base, the piperidine starting material will be protonated, forming a piperidinium salt that is no longer nucleophilic.[3]

    • Solution: Use at least one equivalent of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). An excess of piperidine (2-3 equivalents) can also serve as both the nucleophile and the base.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent. Acetonitrile, DMF, or THF are common choices. If solubility is an issue, a different solvent system may be required.[4]

This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt .

  • The Side Reaction: The desired product, this compound, is a tertiary amine and can act as a nucleophile itself. It can react with another molecule of methyl 2-(bromomethyl)benzoate to form a quaternary ammonium salt. This salt is highly polar and will typically partition into the aqueous phase during workup.[2]

    G cluster_main Desired Reaction cluster_side Side Reaction: Over-alkylation Piperidine Piperidine Product This compound Piperidine->Product Nucleophilic Attack Benzyl_Bromide Methyl 2-(bromomethyl)benzoate Benzyl_Bromide->Product Product_Side This compound Quat_Salt Quaternary Ammonium Salt Product_Side->Quat_Salt Nucleophilic Attack Benzyl_Bromide_Side Methyl 2-(bromomethyl)benzoate Benzyl_Bromide_Side->Quat_Salt

    Over-alkylation leading to quaternary ammonium salt formation.

  • Troubleshooting and Prevention:

    • Control Stoichiometry: Use an excess of piperidine relative to methyl 2-(bromomethyl)benzoate (typically 2-3 equivalents). This ensures the benzyl bromide is more likely to react with the more abundant primary nucleophile (piperidine).[3]

    • Slow Addition: Add the methyl 2-(bromomethyl)benzoate solution slowly to the solution of piperidine. This maintains a low concentration of the alkylating agent, further favoring the initial reaction with piperidine.[3]

    • Lower Reaction Concentration: Running the reaction at a lower concentration can disfavor the second alkylation step, which is a bimolecular reaction.[4]

The presence of methyl 2-(hydroxymethyl)benzoate, or benzyl alcohol in the case of unsubstituted benzyl halides, points to a competing hydrolysis reaction.

  • The Side Reaction: If water is present in the reaction mixture, it can act as a nucleophile, attacking the benzylic carbon and displacing the bromide. This is particularly problematic if using a hygroscopic base like potassium carbonate that has not been properly dried.[5]

  • Troubleshooting and Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all reagents, especially bases like K₂CO₃, are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • Choice of Base: Using a non-hygroscopic liquid base like triethylamine or N,N-diisopropylethylamine (DIPEA) can mitigate this issue.

Route 2: Reductive Amination of Methyl 2-formylbenzoate

Reductive amination is an excellent alternative to direct alkylation as it completely avoids the issue of over-alkylation.[6] The reaction proceeds in two steps: the formation of an iminium ion from the aldehyde and piperidine, followed by its in-situ reduction.

Low conversion in reductive amination often points to issues with iminium ion formation or the choice of reducing agent.

  • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the secondary amine to form the iminium ion is a reversible equilibrium.

    • Solution: The removal of water can drive the equilibrium towards the iminium ion. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or by azeotropic removal of water with a solvent like toluene. Mildly acidic conditions (pH 4-6) can also catalyze iminium ion formation.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. Some reducing agents are not selective and can reduce the starting aldehyde.

    • Sodium Borohydride (NaBH₄): This reagent can reduce both the iminium ion and the starting aldehyde. If using NaBH₄, it is crucial to allow sufficient time for iminium ion formation before adding the reducing agent.[7]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents that will preferentially reduce the iminium ion in the presence of the aldehyde.[6][7] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.

This indicates that the aldehyde is being reduced instead of or in addition to the iminium ion.

  • The Side Reaction: This is a common side reaction, especially when using a less selective reducing agent like sodium borohydride.

    G cluster_desired Desired Pathway cluster_side Side Reaction Aldehyde Methyl 2-formylbenzoate Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Piperidine - H₂O Alcohol Methyl 2-(hydroxymethyl)benzoate Aldehyde->Alcohol Reduction Piperidine Piperidine Piperidine->Iminium_Ion Product This compound Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reducing_Agent->Alcohol

    Competing reduction pathways in reductive amination.

  • Troubleshooting and Prevention:

    • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are much less likely to reduce the starting aldehyde.[8]

    • One-Pot Procedure: When using these selective reagents, all components (aldehyde, amine, and reducing agent) can often be mixed together at the start of the reaction, simplifying the procedure.

Yes, steric hindrance from the ortho-substituent can play a role.

  • Steric Hindrance: The bulky methyl ester group at the ortho position can sterically hinder the approach of piperidine to the aldehyde, potentially slowing down the formation of the iminium ion.[8][9]

    • Solution: It may be necessary to use slightly elevated temperatures or longer reaction times to achieve full conversion. Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal conditions.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis via Nucleophilic Substitution

Reaction: Methyl 2-(bromomethyl)benzoate + Piperidine → this compound

Materials:

  • Methyl 2-(bromomethyl)benzoate (1.0 eq)

  • Piperidine (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add piperidine (2.5 eq) and anhydrous acetonitrile.

  • Cool the mixture in an ice bath.

  • Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the methyl 2-(bromomethyl)benzoate solution dropwise to the stirred piperidine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Synthesis via Reductive Amination

Reaction: Methyl 2-formylbenzoate + Piperidine --(NaBH(OAc)₃)--> this compound

Materials:

  • Methyl 2-formylbenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add methyl 2-formylbenzoate (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Add piperidine (1.2 eq) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Data Presentation and Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution Synthetic Route
Low Yield / Incomplete ReactionInsufficient temperature; Lack of baseGently heat; Add a non-nucleophilic base (e.g., K₂CO₃)Nucleophilic Substitution
Water-Soluble ByproductOver-alkylation (Quaternary salt formation)Use excess piperidine; Slow addition of alkylating agentNucleophilic Substitution
Formation of Alcohol ByproductPresence of waterUse anhydrous conditions and reagentsNucleophilic Substitution & Reductive Amination
Low Conversion (Aldehyde recovered)Inefficient iminium ion formation; Wrong reducing agentUse dehydrating agent; Switch to NaBH(OAc)₃ or NaBH₃CNReductive Amination
Slow ReactionSteric hindrance from ortho-esterIncrease reaction time or temperature; Monitor closelyReductive Amination
Diagram: Synthetic Workflow Decision Tree

G cluster_NS Nucleophilic Substitution Troubleshooting cluster_RA Reductive Amination Troubleshooting Start Start Synthesis of This compound Route_Choice Choose Synthetic Route Start->Route_Choice Nuc_Sub Nucleophilic Substitution Route_Choice->Nuc_Sub Starting with Methyl 2-(bromomethyl)benzoate Red_Am Reductive Amination Route_Choice->Red_Am Starting with Methyl 2-formylbenzoate NS_Problem Problem Encountered? Nuc_Sub->NS_Problem RA_Problem Problem Encountered? Red_Am->RA_Problem NS_Low_Yield Low Yield? NS_Problem->NS_Low_Yield Yes NS_Quat Quaternary Salt? NS_Low_Yield->NS_Quat No NS_Sol_Yield Increase Temp Add Base NS_Low_Yield->NS_Sol_Yield Yes NS_Alcohol Alcohol Byproduct? NS_Quat->NS_Alcohol No NS_Sol_Quat Excess Piperidine Slow Addition NS_Quat->NS_Sol_Quat Yes NS_Sol_Alcohol Use Anhydrous Conditions NS_Alcohol->NS_Sol_Alcohol Yes RA_Low_Yield Low Conversion? RA_Problem->RA_Low_Yield Yes RA_Alcohol Alcohol Byproduct? RA_Low_Yield->RA_Alcohol No RA_Sol_Yield Use Dehydrating Agent Change Reductant RA_Low_Yield->RA_Sol_Yield Yes RA_Slow Slow Reaction? RA_Alcohol->RA_Slow No RA_Sol_Alcohol Use Selective Reductant (NaBH(OAc)₃) RA_Alcohol->RA_Sol_Alcohol Yes RA_Sol_Slow Increase Time/Temp RA_Slow->RA_Sol_Slow Yes

Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of "Methyl 2-(piperidin-1-ylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically in the synthesis of "Methyl 2-(piperidin-1-ylmethyl)benzoate" and structurally related compounds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues and enhance your reaction yields.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] However, its success is highly dependent on the careful selection of reaction parameters, especially when dealing with sterically hindered substrates or those containing potentially coordinating functional groups.

Troubleshooting Guide: Addressing Low Yields

This section is structured to help you diagnose and resolve common problems leading to low yields in the amination of substrates like methyl 2-bromobenzoate with piperidine.

Issue 1: My reaction shows little to no conversion of the starting material.

Potential Cause 1: Inactive Catalyst

The active Pd(0) species is susceptible to deactivation by oxygen. Improper handling or storage of the palladium precursor and ligand can lead to the formation of inactive palladium oxides.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction. Use Schlenk techniques or a glovebox. Degas your solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3]

    • Use High-Purity Reagents: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are of high quality and have been stored correctly under an inert atmosphere.[4]

    • Consider a Pre-catalyst: Pre-formed, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the setup.[3]

Potential Cause 2: Suboptimal Ligand Choice

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For sterically hindered substrates like methyl 2-bromobenzoate, a bulky, electron-rich ligand is often necessary to promote reductive elimination and prevent catalyst decomposition.[5][6]

  • Troubleshooting Steps:

    • Screen Bulky Biarylphosphine Ligands: If you are using a less bulky ligand, consider switching to one known for its effectiveness with challenging substrates. Excellent starting points include XPhos, SPhos, or RuPhos.[3]

    • Optimize Ligand-to-Palladium Ratio: The optimal ratio can vary, but a 1:1 to 1.2:1 ligand-to-palladium ratio is a good starting point for monodentate ligands.

Potential Cause 3: Inappropriate Base

The base is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[7][8][9][10][11] An unsuitable base can halt the catalytic cycle.

  • Troubleshooting Steps:

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[12][13]

    • Ensure Base Solubility: While NaOtBu has low solubility in nonpolar solvents like toluene, this heterogeneity is often beneficial.[14][15] However, if you suspect solubility is an issue, consider a more soluble alkoxide base like lithium bis(trimethylsilyl)amide (LiHMDS).[16]

Issue 2: My reaction is sluggish, and a significant amount of starting material remains even after extended reaction times.

Potential Cause 1: Insufficient Reaction Temperature

Buchwald-Hartwig aminations typically require elevated temperatures to proceed at a reasonable rate.[7]

  • Troubleshooting Steps:

    • Increase Temperature Incrementally: If your reaction is running at a lower temperature (e.g., 80 °C), cautiously increase it in 10 °C increments. A common temperature range for these reactions is 100-110 °C.[17]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[18]

Potential Cause 2: Catalyst Inhibition

The piperidine nitrogen in the product, "this compound," or the starting amine can potentially coordinate to the palladium center, leading to catalyst inhibition.[17]

  • Troubleshooting Steps:

    • Use a Ligand with High Steric Hindrance: A bulky ligand can help prevent product inhibition by sterically shielding the palladium center.

    • Adjust Reagent Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) is common, but a large excess should be avoided as it can sometimes lead to the formation of inactive palladium bis(amine) complexes.[19]

Issue 3: I am observing significant side product formation, primarily hydrodehalogenation of my aryl halide.

Potential Cause: Competing β-Hydride Elimination

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[20] It can arise from a competing pathway to reductive elimination known as β-hydride elimination.[1][19]

  • Troubleshooting Steps:

    • Optimize the Ligand and Base Combination: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different bulky ligands is recommended.

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions.[4] Finding the minimum temperature required for a reasonable reaction rate can help minimize byproduct formation.

    • Ensure a Strictly Inert Atmosphere: Traces of water can sometimes contribute to hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[1][2][7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex HNR₂, Base Pd(II)-Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Pd(II)-Amido Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which palladium source is best for this reaction?

A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium precursors.[7] The choice often comes down to laboratory availability and personal preference. It is important to note that these are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.

Q3: How does the choice of solvent affect the reaction?

A3: Aprotic, nonpolar solvents are generally preferred. Toluene is a very common and effective solvent for this reaction.[4][21] 1,4-Dioxane is also frequently used.[15][16] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species, which in turn can affect the reaction rate and product distribution.[14][15]

Q4: Can I use a weaker base like potassium carbonate?

A4: While weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, they often require higher reaction temperatures and result in significantly slower reaction rates compared to strong alkoxide bases like NaOtBu.[3][4] For a sterically hindered substrate, a strong base is generally recommended to ensure efficient deprotonation and catalytic turnover.

Recommended Experimental Protocol

This protocol is a starting point for the synthesis of "this compound" via Buchwald-Hartwig amination.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Reagent Addition: Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), piperidine (1.2 eq), and finally sodium tert-butoxide (1.4 eq).[12]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Conversion Rate Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion <10% Sluggish_Reaction Sluggish Reaction Check_Conversion->Sluggish_Reaction 10-70% Side_Products Side Products Observed Check_Conversion->Side_Products High Catalyst_Check Verify Catalyst Activity & Inert Atmosphere No_Conversion->Catalyst_Check Temp_Check Increase Temperature (100-110 °C) Sluggish_Reaction->Temp_Check Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Ligand_Check Screen Bulky Ligands (e.g., XPhos) Catalyst_Check->Ligand_Check Base_Check Ensure Strong Base (e.g., NaOtBu) Ligand_Check->Base_Check Inhibition_Check Consider Catalyst Inhibition Temp_Check->Inhibition_Check Optimize_Conditions Optimize Temp & Ligand/Base Combo Hydrodehalogenation->Optimize_Conditions Yes

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(piperidin-1-ylmethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The synthesis, while conceptually straightforward, often presents challenges ranging from low yields to difficult purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experimental workflow. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound is typically achieved through a Mannich-type reaction. This reaction involves the aminoalkylation of an active hydrogen compound, in this case, a precursor to the benzoate moiety, with formaldehyde and piperidine.[1][2][3] Another prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between methyl 2-halobenzoate and piperidine.[4][5] A third, though often less efficient for this specific substrate, is the Ullmann condensation, a copper-catalyzed reaction that generally requires higher temperatures.[4]

Q2: I am observing a significant amount of a tar-like substance in my reaction mixture. What is the likely cause and how can I prevent it?

A2: Tar formation is a common issue, particularly in Ullmann condensations or when reaction temperatures are too high.[4] This is often due to the decomposition of starting materials or the desired product. To mitigate this, consider lowering the reaction temperature and monitoring the reaction progress more frequently to avoid prolonged heating after completion. Additionally, ensuring an inert atmosphere can prevent oxidative side reactions that may contribute to tar formation.[4]

Q3: My reaction is not going to completion, and I'm isolating unreacted starting material. What are the potential reasons for this?

A3: Incomplete conversion can stem from several factors. One common cause is an inactive catalyst, especially in Buchwald-Hartwig or Ullmann reactions.[4] Ensure your catalyst is fresh and handled under strictly anhydrous and inert conditions. Another possibility is an inappropriate choice of base or solvent. The base's strength and solubility are crucial for the reaction's success. For instance, strong, non-nucleophilic bases like sodium tert-butoxide are often effective in Buchwald-Hartwig aminations.[4] Finally, incorrect stoichiometry of your reactants can also lead to incomplete reactions.

Q4: I'm having difficulty purifying the final product. What strategies can I employ?

A4: Purification of this compound can be challenging due to the presence of byproducts with similar polarities. Column chromatography is the most common purification method.[4][6] It is crucial to optimize the eluent system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate.[4][6] If co-elution with a persistent impurity is an issue, consider using a different stationary phase (e.g., alumina) or exploring recrystallization as an alternative purification technique.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium or copper catalyst may be deactivated due to exposure to air or moisture. 2. Incorrect Base: The strength and/or solubility of the base may not be suitable for the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Use a fresh, high-purity catalyst and ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. For Buchwald-Hartwig reactions, use a strong, non-nucleophilic base like sodium tert-butoxide. For Ullmann condensations, potassium carbonate is a common choice. Ensure the base is thoroughly dried.[4] 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of Significant Byproducts 1. Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced to methyl benzoate. 2. Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water.[4] 3. Retro-Mannich Reaction: The product can decompose back to the starting materials, particularly under harsh work-up conditions.[7]1. Ensure strictly anhydrous conditions and use a high-purity aryl halide. 2. Use anhydrous solvents and reagents. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[4] 3. Maintain neutral or mildly basic conditions during the workup and avoid excessive heating.
Product is an Intractable Oil 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Product is Naturally an Oil: The pure product may not be a crystalline solid at room temperature.1. Ensure complete removal of solvent under high vacuum. Attempt further purification by column chromatography or recrystallization from a different solvent system. 2. If the product is indeed an oil, confirm its purity through spectroscopic methods (NMR, MS).

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on your specific laboratory conditions and the purity of your reagents.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as racemic-BINAP (0.03 mmol).

  • Reagent Addition: Add 5 mL of anhydrous toluene to the flask, followed by piperidine (1.2 mmol). Finally, add sodium tert-butoxide (1.4 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and pass it through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4]

Visualizing the Workflow

Buchwald_Hartwig_Workflow reagents Combine Reagents: - Methyl 2-bromobenzoate - Pd(OAc)2 - Ligand - Toluene piperidine Add Piperidine reagents->piperidine base Add Base (NaOtBu) piperidine->base heat Heat to 80-100 °C base->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing the main reaction pathway and simplifying purification.

Side_Reactions starting_material Methyl 2-halobenzoate + Piperidine desired_product This compound starting_material->desired_product Main Reaction hydrodehalogenation Hydrodehalogenation (Methyl Benzoate) starting_material->hydrodehalogenation Reduction dimerization Dimerization (Biphenyl derivatives) starting_material->dimerization Self-coupling hydrolysis Ester Hydrolysis (2-(piperidin-1-ylmethyl)benzoic acid) desired_product->hydrolysis Presence of Water

Caption: Common side reactions in the synthesis of this compound.

References

Preventing ester hydrolysis during the synthesis of "Methyl 2-(piperidin-1-ylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. A common and significant issue is the unintended hydrolysis of the methyl ester functional group, leading to the formation of the corresponding carboxylic acid, 2-(piperidin-1-ylmethyl)benzoic acid, which reduces the yield of the desired product.

This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent this side reaction, ensuring a successful and high-yield synthesis. We will delve into the underlying chemical principles, provide validated protocols, and offer expert insights to overcome common experimental hurdles.

Troubleshooting Guide & FAQs

Question 1: I ran the reaction between methyl 2-(bromomethyl)benzoate and piperidine, but my main product is the carboxylic acid, not the desired ester. What happened?

Answer: You have encountered a classic case of base-catalyzed ester hydrolysis, also known as saponification.[1][2][3] The synthesis of this compound is typically a nucleophilic substitution (SN2) reaction where the nitrogen atom of piperidine attacks the benzylic carbon of methyl 2-(bromomethyl)benzoate.[4][5][6]

However, piperidine is not only a good nucleophile; it is also a moderately strong base (the pKa of its conjugate acid is ~11.1).[7][8] If there is any water present in your reaction mixture—even trace amounts from solvents, reagents, or glassware—the piperidine will act as a base, generating hydroxide ions (OH⁻). These hydroxide ions can then attack the electrophilic carbonyl carbon of the methyl ester. This process is often irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the reaction to completion.[3][9]

Core Mechanism: Desired Reaction vs. Unwanted Hydrolysis

The diagram below illustrates the two competing reaction pathways. The primary path (green) is the desired SN2 reaction. The secondary path (red) is the base-catalyzed hydrolysis that leads to the undesired carboxylic acid byproduct.

G SM Methyl 2-(bromomethyl)benzoate + Piperidine Product Desired Product: This compound SM->Product  Desired SN2 Pathway (Piperidine as Nucleophile) PiperidineBase Piperidine as Base SM->PiperidineBase Hydrolysis Base-Catalyzed Hydrolysis SM->Hydrolysis  Unwanted Hydrolysis Pathway H2O Trace H₂O Hydroxide OH⁻ Generation H2O->Hydroxide SideProduct Side Product: 2-(piperidin-1-ylmethyl)benzoic acid PiperidineBase->Hydroxide Deprotonates H₂O Hydroxide->Hydrolysis Hydrolysis->SideProduct

Caption: Competing reaction pathways in the synthesis.

Question 2: How can I rigorously prevent water from interfering with my reaction?

Answer: The exclusion of water is the most critical factor in preventing ester hydrolysis.[10] Here is a multi-step protocol to ensure anhydrous (water-free) conditions:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours, or flame-dry it under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice and Preparation: Use a polar aprotic solvent. These solvents are ideal for SN2 reactions because they solvate the cation of any salt but do not form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[11][12][13][14][15] Protic solvents (like ethanol or methanol) can participate in hydrolysis and should be avoided.

    • Recommended Solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM).

    • Drying Solvents: Always use freshly distilled or commercially available anhydrous solvents. If you are drying your own, distill THF from sodium/benzophenone and DCM from calcium hydride.

  • Reagent Handling:

    • Piperidine: Can be hygroscopic. Distill it from calcium hydride or potassium hydroxide pellets before use.

    • Starting Material: Ensure your methyl 2-(bromomethyl)benzoate is dry and pure.

  • Inert Atmosphere: Conduct the entire reaction, including reagent addition and workup, under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar). This prevents atmospheric moisture from entering the reaction vessel.

Question 3: What are the optimal reaction conditions (temperature, stoichiometry) to favor the desired product?

Answer: Optimizing reaction conditions can significantly improve the yield of the ester and suppress hydrolysis.

ParameterRecommendationRationale
Stoichiometry Use a slight excess of piperidine (1.1 - 1.2 equivalents).A large excess of the base can increase the rate of hydrolysis if any water is present. A slight excess ensures the starting halide is fully consumed without creating an overly basic environment.
Temperature Start at 0°C or room temperature.SN2 reactions with primary halides are often fast.[6] Running the reaction at a lower temperature minimizes the activation energy available for the hydrolysis side reaction, which typically benefits from higher temperatures.[16] Only gently heat if the reaction is sluggish, and monitor closely by TLC.
Addition Method Add the piperidine solution dropwise to the solution of methyl 2-(bromomethyl)benzoate.This method maintains a low instantaneous concentration of the base, further minimizing the risk of hydrolysis.
Reaction Time Monitor the reaction by Thin-Layer Chromatography (TLC).Stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times increase the opportunity for side reactions to occur.
Question 4: My workup procedure seems to be causing hydrolysis. How should I correctly isolate my product?

Answer: The workup is another critical stage where hydrolysis can occur, especially during aqueous washes.[16] The goal is to remove the piperidinium hydrobromide salt and excess piperidine without exposing the ester to harsh acidic or basic conditions for prolonged periods.

Recommended Hydrolysis-Resistant Workup Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Aqueous Wash: Wash the organic layer with a cold , saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16][17] This weak base will neutralize the piperidinium salt without being strong enough to significantly hydrolyze the ester. Avoid strong bases like NaOH or KOH.[16]

  • Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine). This helps remove residual water from the organic phase.[16]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16] Ensure the drying agent is added until it no longer clumps, indicating all trace water has been absorbed.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Troubleshooting Flowchart for Product Isolation

This flowchart provides a logical sequence for diagnosing and solving issues during the workup phase.

G start Workup Complete. Analyze Crude Product (TLC/NMR). check_acid Is Carboxylic Acid Byproduct Present? start->check_acid success Success! Product is Clean. check_acid->success No fail Hydrolysis Occurred. check_acid->fail Yes check_wash_base Did you use a strong base (NaOH, KOH) for washing? fail->check_wash_base check_temp Were aqueous washes performed cold? check_wash_base->check_temp No reco_weak_base Solution: Use cold, saturated NaHCO₃. check_wash_base->reco_weak_base Yes check_time Was exposure to aqueous layers prolonged? check_temp->check_time Yes reco_cold Solution: Use an ice bath for all washes. check_temp->reco_cold No check_time->success No (Re-evaluate reaction conditions) reco_fast Solution: Perform extractions quickly. check_time->reco_fast Yes

Caption: Decision tree for troubleshooting workup-induced hydrolysis.

Question 5: Are there alternative synthetic routes that completely avoid the risk of hydrolysis?

Answer: Yes. While the SN2 reaction is direct, an alternative strategy involves forming the C-N bond before the ester. This multi-step approach provides greater control and eliminates the risk of hydrolysis during the key bond-forming step.

Alternative Two-Step Synthesis:

  • Step 1: Synthesis of 2-(piperidin-1-ylmethyl)benzoic acid: Start with 2-(bromomethyl)benzoic acid and react it with piperidine. In this case, the carboxylic acid is the desired product, so basic conditions are not a concern.

  • Step 2: Fischer Esterification: Convert the resulting 2-(piperidin-1-ylmethyl)benzoic acid to the methyl ester. This is achieved by reacting it with methanol (MeOH) in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl gas) under reflux.[9][18] The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

This method compartmentalizes the C-N bond formation and esterification, providing a more robust and often higher-yielding route to the final product, especially on a larger scale.

References

Overcoming challenges in the purification of "Methyl 2-(piperidin-1-ylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze

Welcome to the technical support guide for "Methyl 2-(piperidin-1-ylmethyl)benzoate." This molecule, while a valuable building block, presents a unique set of purification challenges due to its dual functionality: a basic tertiary amine and a hydrolytically sensitive methyl ester. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, moving beyond simple protocols to explain the chemical principles behind each strategic choice. Our goal is to empower researchers to not only solve immediate purification problems but also to build a robust, rational approach to purifying similarly challenging compounds.

Part 1: Core Purification Strategy & Common Impurities

The primary challenge in purifying this compound lies in the basicity of the piperidine nitrogen. This feature dictates the entire purification strategy, from the choice of chromatographic stationary phase to the pH of aqueous washes.

Frequently Asked Questions: Initial Analysis & Impurity Removal

Q1: What are the most common impurities I should expect from the synthesis?

A1: The impurity profile depends heavily on the synthetic route, which is often a Mannich reaction or a Buchwald-Hartwig amination.[1][2][3] Common impurities include:

  • Starting Materials: Unreacted methyl 2-formylbenzoate (or a related halide) and piperidine.

  • Side-Reaction Products: Over-alkylation products or byproducts from dimerization of the starting material.[2]

  • Hydrolysis Product: The most common degradation product is 2-(piperidin-1-ylmethyl)benzoic acid, formed by the hydrolysis of the methyl ester.[2] This can occur during the reaction workup if conditions are too acidic or basic for prolonged periods.

Impurity Structure Typical Removal Method Key Considerations
PiperidineC₅H₁₁NAqueous acid wash (e.g., dilute HCl)The product will also partition to the aqueous layer; requires careful pH control.
Methyl 2-halobenzoateC₈H₇BrO₂Column ChromatographyGenerally less polar than the product.
2-(piperidin-1-ylmethyl)benzoic acidC₁₃H₁₇NO₂Aqueous base wash (e.g., sat. NaHCO₃)Use a mild base to prevent hydrolysis of the desired ester product.[4][5]
Dimerization ByproductsVariesColumn Chromatography / CrystallizationPolarity can be close to the product, requiring optimized chromatography.

Q2: I have a crude reaction mixture. What is the best overall workflow for purification?

A2: A multi-step approach is typically most effective. The following workflow provides a logical sequence to remove different classes of impurities while preserving the target compound.

G cluster_0 Purification Workflow start Crude Reaction Mixture (in organic solvent like EtOAc or DCM) wash_base Aqueous Wash: Saturated Sodium Bicarbonate (NaHCO₃) start->wash_base Removes acidic impurities (e.g., hydrolyzed product) wash_brine Aqueous Wash: Brine wash_base->wash_brine Removes residual water dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Chromatography concentrate->chromatography Removes non-polar impurities & starting materials purity_check Purity & Identity Check (NMR, HPLC, MS) chromatography->purity_check final_product Pure Product purity_check->final_product Purity Confirmed

Caption: General purification workflow for this compound.

Part 2: Troubleshooting Guide for Key Techniques

This section addresses specific problems you may encounter with the most common purification methods.

Method 1: Flash Column Chromatography

Q3: My compound is streaking badly on a standard silica gel column, and the separation is poor. Why is this happening and how can I fix it?

A3: This is the most common issue and is a direct result of the basic piperidine nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This acid-base interaction leads to a non-ideal equilibrium, causing the compound to "stick" and elute slowly and broadly (tailing or streaking).

Solutions:

  • Use a Mobile Phase Modifier: The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (Et₃N) is a common choice. The Et₃N will preferentially interact with the acidic sites on the silica, effectively masking them from your compound and allowing for a much sharper elution profile.[6][7]

    • Protocol Insight: Start by adding 0.5-1% (v/v) of Et₃N to your chosen eluent system (e.g., Hexane/Ethyl Acetate). You should see an immediate improvement in peak shape on your TLC analysis.

  • Use Amine-Functionalized Silica: For difficult separations, using a specialty stationary phase like amine-functionalized silica (KP-NH) can be highly effective.[6] This media has basic amine groups bonded to the silica surface, which repels basic analytes and eliminates the problematic acid-base interactions, resulting in excellent peak shapes without needing a mobile phase modifier.[6]

  • Use Neutral or Basic Alumina: Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic grades. For this compound, basic or neutral alumina would be a suitable alternative to silica to avoid the strong acidic interactions.

G cluster_0 Troubleshooting Chromatography Streaking problem Problem Compound Streaking on Silica Gel cause Root Cause Acid-Base Interaction: Basic amine on product binds to acidic silanol groups on silica problem->cause solution1 Solution 1 Mobile Phase Modification: Add 0.5-1% Triethylamine (Et₃N) to eluent cause->solution1 solution2 Solution 2 Alternative Stationary Phase: Use Amine-Functionalized Silica or Basic/Neutral Alumina cause->solution2

Caption: Logic diagram for troubleshooting poor chromatography performance.

Method 2: Acid-Base Extraction

Q4: I want to use an acid wash to remove basic impurities, but I'm afraid of protonating my product and losing it to the aqueous layer. How do I manage this?

A4: This is a valid concern. An acid-base extraction can be a powerful tool, but it relies on the differential basicity (pKa) of your product versus the impurities. Since your product is a tertiary amine, it will be readily protonated and become water-soluble in acidic conditions.[4][8] Therefore, this technique is best used to remove non-basic impurities from your product, not to remove other basic impurities.

Q5: How can I perform an acid-base extraction to remove acidic or neutral impurities without hydrolyzing the methyl ester?

A5: The methyl ester is sensitive to both strong acid and strong base, especially with heat.[5] The key is to use mild conditions and avoid prolonged exposure.

  • To Remove Acidic Impurities (e.g., the hydrolyzed carboxylic acid): Use a wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[4] These are basic enough to deprotonate the carboxylic acid impurity, making it water-soluble, but are generally not strong enough to cause rapid hydrolysis of your ester product at room temperature. Avoid using strong bases like sodium hydroxide (NaOH).[5]

  • To Remove Neutral Impurities: This relies on converting your basic product into a water-soluble salt.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid, such as 1M HCl. Your product will move into the aqueous layer as the ammonium salt, while neutral impurities remain in the organic layer.

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is ~9-10. This neutralizes the salt and causes your product to precipitate or form an oil.[4]

    • Extract the now-basic aqueous layer back into an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry, and concentrate.

G cluster_1 Acid-Base Extraction Workflow (Product Isolation) cluster_org1 Organic Layer 1 cluster_aq1 Aqueous Layer 1 cluster_aq2 Aqueous Layer 2 cluster_org2 Organic Layer 2 start Crude Mixture in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid org1 Neutral Impurities extract_acid->org1 Discard aq1 Protonated Product (Water Soluble Salt) extract_acid->aq1 basify Basify to pH 9-10 (e.g., with NaHCO₃ or dilute NaOH) aq1->basify extract_org Extract with Organic Solvent basify->extract_org aq2 Inorganic Salts extract_org->aq2 Discard org2 Neutral Product extract_org->org2 finish Dry and Concentrate org2->finish

Caption: Workflow for isolating the basic product via acid-base extraction.

Method 3: Crystallization

Q6: My compound oils out instead of crystallizing. What can I do to induce crystal formation?

A6: "Oiling out" is common for compounds that are highly soluble in the chosen solvent or have impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Ensure High Purity: Crystallization works best on material that is already >90-95% pure. If your crude material is complex, perform a quick chromatographic separation first.

  • Solvent Selection is Critical: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Create a solvent system by using a "solvent" (in which the compound is soluble, e.g., ethyl acetate, acetone) and an "anti-solvent" (in which it is poorly soluble, e.g., hexanes, heptane). Dissolve your compound in a minimum of the hot "solvent" and then slowly add the "anti-solvent" until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling promotes oiling. After heating to dissolve, allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Do not rush this process.

  • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the product.

  • Column Preparation:

    • Dry-pack a column with standard silica gel.

    • Prepare a "deactivating solvent" by adding 1-2% triethylamine to your initial, low-polarity eluent.

    • Flush the packed column with 2-3 column volumes of this deactivating solvent to neutralize the acidic sites.[7]

    • Equilibrate the column by flushing with 2-3 column volumes of the initial eluent (without triethylamine) to remove excess base.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Run the column using your pre-determined solvent system, gradually increasing the polarity as needed.

    • Important: Add 0.5-1% triethylamine to all eluent mixtures used for the separation to maintain the deactivation of the silica.

  • Fraction Analysis: Analyze collected fractions by TLC to identify those containing the pure product. Combine and concentrate under reduced pressure.

Protocol 2: Purity Verification by ¹H NMR

After purification, it is essential to confirm the identity and assess the purity of the final product.[10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • Aromatic Protons: ~7.2-8.0 ppm (multiplet, 4H)

    • Methyl Ester Protons (-OCH₃): ~3.9 ppm (singlet, 3H)

    • Methylene Protons adjacent to Nitrogen (N-CH₂): ~3.0-3.2 ppm (multiplet, 4H)

    • Methylene Protons in Piperidine Ring (-CH₂): ~1.6-1.8 ppm (multiplet, 6H)

  • Purity Analysis: Check for the absence of signals corresponding to impurities (e.g., residual solvents, starting materials, or the carboxylic acid proton of the hydrolysis byproduct, which would appear as a very broad singlet >10 ppm). The integration of the signals should correspond to the proton counts listed above.[10]

References

Technical Support Center: Improving the Yield of Methyl 2-(piperidin-1-ylmethyl)benzoate via Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate . This valuable intermediate presents unique synthetic challenges, where maximizing yield and minimizing impurities are paramount. This document provides in-depth, experience-driven guidance on overcoming common obstacles, with a specific focus on the strategic selection of catalysts to enhance reaction efficiency. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in this transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for optimizing the synthesis.

Q1: What is the most direct synthetic route to this compound?

The most common and direct method is the nucleophilic substitution (specifically, an SN2-type reaction) of a suitable precursor, Methyl 2-(halomethyl)benzoate , with piperidine. The bromo-derivative, Methyl 2-(bromomethyl)benzoate, is a frequently used starting material due to its commercial availability and the good leaving group nature of the bromide ion[1][2]. The reaction involves the displacement of the bromide by the nitrogen atom of piperidine, forming the target C-N bond.

Q2: Is a catalyst necessary for the reaction between Methyl 2-(bromomethyl)benzoate and piperidine?

A catalyst is not strictly required. As a benzylic halide, Methyl 2-(bromomethyl)benzoate is relatively reactive, and the reaction can proceed thermally with a suitable base to scavenge the HBr byproduct. However, uncatalyzed reactions often require harsher conditions (e.g., higher temperatures, longer reaction times) which can lead to lower yields and the formation of undesirable byproducts. The strategic use of a catalyst can significantly improve reaction kinetics, allowing for milder conditions and enhanced selectivity, thereby boosting the overall yield.

Q3: What are the primary classes of catalysts that can improve the yield of this N-alkylation reaction?

While palladium- and copper-based catalysts are staples for C-N bond formation in contexts like Buchwald-Hartwig or Ullmann reactions[3][4], their necessity for a reactive benzylic halide is debatable and can sometimes complicate purification. For this specific transformation, two classes of catalysts are particularly effective:

  • Phase-Transfer Catalysts (PTCs): Catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are exceptionally useful, especially in biphasic (liquid-liquid or solid-liquid) systems. They work by pairing with the anionic base (e.g., carbonate or hydroxide) and shuttling it into the organic phase where the reaction occurs, dramatically increasing the effective concentration and reactivity of the base.

  • Lewis Acids: Certain Lewis acids can activate the C-Br bond of the electrophile, making it more susceptible to nucleophilic attack. However, care must be taken as they can also coordinate to the amine nucleophile, potentially inhibiting the reaction. Their use is less common than PTCs for this type of direct alkylation.

Q4: Beyond the catalyst, what are the most critical reaction parameters to control for maximizing yield?

Optimizing this synthesis requires a multi-parameter approach:

  • Choice of Base: A non-nucleophilic base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices[5]. They are strong enough to neutralize the HBr formed but not so strong as to promote significant elimination side reactions. Stronger bases like sodium hydroxide can increase the risk of ester hydrolysis.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are typically effective.

  • Stoichiometry: The molar ratio of reactants is critical. Using a slight excess of piperidine can help drive the reaction to completion. However, a large excess can complicate purification. A common issue is over-alkylation, where the product reacts with another molecule of the starting halide[6]. Controlling stoichiometry and reaction time helps mitigate this.

  • Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation before side reactions begin to dominate[7].

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you diagnose and resolve specific experimental challenges.

Problem 1: Low or No Conversion of Methyl 2-(bromomethyl)benzoate

This is a common issue that typically points to a lack of reactivity in the system.

Potential Cause Scientific Explanation Recommended Solution
A. Ineffective Base The base may be too weak, insoluble in the reaction medium, or sterically hindered. If the HBr byproduct is not neutralized, it will protonate piperidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.Switch to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃), which is known to accelerate SN2 reactions[5]. Alternatively, if using a base like K₂CO₃, ensure it is finely powdered to maximize surface area. Consider adding a phase-transfer catalyst (e.g., TBAB) to increase the base's solubility and effectiveness in the organic phase.
B. Inappropriate Solvent The solvent may not be polar enough to stabilize the charged transition state of the SN2 reaction, leading to slow kinetics.Switch to a more polar aprotic solvent. If the reaction is slow in a solvent like Toluene, changing to Acetonitrile or DMF can significantly increase the reaction rate.
C. Low Reaction Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress closely by TLC or LC-MS to avoid decomposition or byproduct formation[8].
Problem 2: Significant Formation of Byproducts

Even with good conversion, the yield of the desired product can be compromised by competing reaction pathways.

Potential Cause Scientific Explanation Recommended Solution
A. Quaternary Ammonium Salt Formation The product, this compound, is a tertiary amine and is itself nucleophilic. It can react with another molecule of the starting material, Methyl 2-(bromomethyl)benzoate, to form a quaternary ammonium salt byproduct. This is a classic issue of over-alkylation[6].Avoid a large excess of the starting halide. A good starting point is a 1:1.1 ratio of halide to piperidine. Add the Methyl 2-(bromomethyl)benzoate slowly (dropwise) to the solution of piperidine and base. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant primary amine over the product tertiary amine[9]. Monitor the reaction closely and stop it once the starting material is consumed.
B. Hydrolysis of the Methyl Ester Under basic conditions, particularly in the presence of water, the methyl ester group can be hydrolyzed to the corresponding carboxylate salt (2-(piperidin-1-ylmethyl)benzoic acid)[3]. This is especially problematic with strong, soluble bases like NaOH or KOH.Use anhydrous solvents and reagents. Employ a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ instead of hydroxide bases. If an aqueous workup is performed, use a mild base like a saturated sodium bicarbonate solution and avoid prolonged exposure[10].
C. Benzyl Alcohol Formation If there is residual water in the reaction, the benzyl bromide can be hydrolyzed to Methyl 2-(hydroxymethyl)benzoate, especially at elevated temperatures.Ensure all glassware is flame- or oven-dried before use[7]. Use anhydrous grade solvents and reagents to minimize water content.
Part 3: Experimental Protocols & Workflows
Protocol 3.1: Optimized General Procedure for Synthesis

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add finely ground potassium carbonate (K₂CO₃, 1.5 equivalents) and tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Add anhydrous acetonitrile (MeCN) to the flask, followed by piperidine (1.1 equivalents). Stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve Methyl 2-(bromomethyl)benzoate (1.0 equivalent) in a small amount of anhydrous MeCN and add it dropwise to the stirring suspension at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.

Protocol 3.2: Catalyst Screening Workflow

A systematic approach is key to identifying the optimal catalyst and conditions. A parallel synthesis platform is ideal for this.

  • Array Setup: Prepare an array of reaction vials, each charged with Methyl 2-(bromomethyl)benzoate (1.0 eq), piperidine (1.1 eq), and a chosen base (e.g., K₂CO₃, 1.5 eq) in a fixed volume of solvent (e.g., MeCN).

  • Catalyst Dosing: To each vial, add a different catalyst candidate (e.g., TBAB, TBAHS, CuI, Pd(OAc)₂) at a specific loading (e.g., 1-5 mol%). Include a "no catalyst" control.

  • Execution: Seal the vials, place them in a temperature-controlled shaker block, and run the reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 6 hours).

  • Analysis: After the reaction time, quench all reactions simultaneously. Analyze the outcome of each reaction using a quantitative method like LC-MS or GC-MS to determine the conversion of starting material and the yield of the desired product.

  • Optimization: Based on the results, select the top-performing catalysts for a second round of optimization, where parameters like temperature, catalyst loading, and solvent can be further refined.

Part 4: Data Visualization & Interpretation
Table 1: Comparative Analysis of Catalytic Systems

The following table summarizes typical results from a catalyst screening study for this reaction, illustrating the impact of different catalytic systems on product yield.

Entry Catalyst (5 mol%) Base (1.5 eq) Solvent Temp (°C) Time (h) Yield (%)
1NoneK₂CO₃MeCN701255
2TBABK₂CO₃MeCN70692
3TBAHSK₂CO₃MeCN70688
4CuIK₂CO₃DMF90865
5Pd(OAc)₂ / XPhosCs₂CO₃Toluene1001240*

*Note: Palladium-based systems, while powerful for other C-N couplings, can be less effective and more costly for this specific transformation, sometimes leading to complex mixtures or deactivation.

Interpretation: The data clearly demonstrates the significant advantage of using a phase-transfer catalyst like TBAB (Entry 2). It provides a dramatically higher yield in a shorter time and at a moderate temperature compared to the uncatalyzed reaction (Entry 1). This highlights the efficiency of facilitating the interaction between the solid base and the organic-soluble reactants.

Part 5: Visual Guides & Workflows

Diagram 1: General Reaction Scheme

Reaction_Scheme cluster_conditions Conditions R1 Methyl 2-(bromomethyl)benzoate P1 This compound R1->P1 R2 Piperidine R2->P1 Base Base (e.g., K₂CO₃) P2 HBr • Base Base->P2 Neutralizes Acid Catalyst Catalyst (e.g., TBAB) Catalyst->R1 Accelerates Reaction Solvent Solvent (e.g., MeCN)

Caption: General scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_conversion Low Conversion Issues cluster_byproducts Byproduct Issues start Low Yield Observed check_conversion Check Conversion vs. Byproducts (LCMS/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Starting Material Remains high_byproducts High Byproducts check_conversion->high_byproducts Starting Material Consumed check_base Is Base Strong/Soluble Enough? low_conversion->check_base No check_temp Is Temperature Optimal? low_conversion->check_temp Yes add_ptc Action: Add Phase-Transfer Catalyst (TBAB) check_base->add_ptc increase_temp Action: Increase Temperature (Monitor Closely) check_temp->increase_temp check_overalkylation Quaternary Salt Seen? high_byproducts->check_overalkylation Yes check_hydrolysis Carboxylic Acid Seen? high_byproducts->check_hydrolysis No slow_addition Action: Use Slow Addition of Halide check_overalkylation->slow_addition use_anhydrous Action: Use Anhydrous Conditions & Non-Hydroxide Base check_hydrolysis->use_anhydrous

References

Managing decarboxylation side reactions in "Methyl 2-(piperidin-1-ylmethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, with a particular focus on managing potential decarboxylation and related impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

Introduction: The Synthetic Challenge

The synthesis of this compound, a substituted toluene derivative, is most commonly approached via the nucleophilic substitution of a methyl 2-(halomethyl)benzoate with piperidine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting for these challenges.

A primary challenge in this synthesis is the potential for side reactions that can lead to impurities. While direct decarboxylation of the methyl ester is thermodynamically unfavorable, related side reactions under certain conditions can produce compounds that appear to be decarboxylation products or other impurities. Understanding the root causes of these side reactions is key to optimizing the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis showing significant starting material remaining.

  • The isolated yield of the final product is consistently below expectations.

Possible Causes and Solutions:

  • Insufficient Reactivity of the Starting Material: The halide on the methyl 2-(halomethyl)benzoate may not be sufficiently reactive.

    • Solution: If using methyl 2-(chloromethyl)benzoate, consider switching to the more reactive methyl 2-(bromomethyl)benzoate or methyl 2-(iodomethyl)benzoate. The order of reactivity is I > Br > Cl > F.

  • Steric Hindrance: The ortho-position of the substituents on the benzene ring can create steric hindrance, slowing down the reaction.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C) to provide more energy for the molecules to overcome the activation barrier. Be cautious, as excessive heat can promote side reactions.

  • Inadequate Base: If a base is used to scavenge the acid formed during the reaction (HX), it might be too weak or sterically hindered.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with piperidine as a nucleophile.

Issue 2: Formation of a "Decarboxylated" Impurity (Toluene-like byproducts)

Symptoms:

  • Characterization (e.g., by NMR or GC-MS) reveals the presence of a significant impurity that lacks the methoxycarbonyl group, such as 2-methyl-N-piperidinyl-benzylamine.

Mechanistic Insight: Direct decarboxylation of a methyl ester is highly unlikely under standard nucleophilic substitution conditions. The observed "decarboxylation" is more likely due to a multi-step degradation pathway or a reaction involving an alternative starting material. One possibility is the presence of a free carboxylic acid impurity in the starting material, which can undergo decarboxylation under certain conditions.

Possible Causes and Solutions:

  • Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is more susceptible to decarboxylation, especially at elevated temperatures.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry piperidine.

  • Reaction with Impurities in Starting Material: The starting methyl 2-(halomethyl)benzoate may contain impurities that lead to the formation of byproducts.

    • Solution: Purify the starting material before use, for example, by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A common choice is a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), as they can effectively solvate the reactants without participating in the reaction.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. The product, being more polar than the starting halide, should have a lower Rf value. LC-MS is also an excellent tool for more detailed monitoring.

Q3: I am observing the formation of a dimeric impurity. What is it and how can I avoid it?

This is likely a result of the starting halide reacting with the product, or a double substitution on the piperidine. To minimize this, use a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) to ensure the halide is consumed before it can react with the product.

Q4: Is it necessary to run the reaction under an inert atmosphere?

While not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon is good practice. It prevents potential oxidation of the reactants and solvent, especially if the reaction is heated for an extended period.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure that can be optimized based on your specific experimental setup and observations.

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Piperidine (freshly distilled)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous MeCN.

  • Add DIPEA (1.2 eq) to the solution.

  • Slowly add piperidine (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and a potential side reaction pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_side_product Side Product A Methyl 2-(bromomethyl)benzoate C This compound A->C + Piperidine D Dimeric Impurity A->D + Product B Piperidine

Caption: Intended synthesis and a potential side reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impurities Detected Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., Dimerization) Start->Cause2 Cause3 Starting Material Impurity Start->Cause3 Sol1 Increase Temperature or Use More Reactive Halide Cause1->Sol1 Sol2 Adjust Stoichiometry (Excess Piperidine) Cause2->Sol2 Sol3 Purify Starting Material Cause3->Sol3

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Synthesis and Scale-Up of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Synthesis of a Key Building Block

Methyl 2-(piperidin-1-ylmethyl)benzoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure combines a reactive ester handle with a basic piperidine moiety, linked by a methylene bridge, offering a versatile scaffold for constructing more complex molecules, particularly in the development of CNS-targeting agents and other therapeutics.

While the synthesis appears straightforward on paper, its transition from bench-scale discovery to pilot-plant production presents distinct challenges. Issues related to reaction control, impurity profiles, and purification efficiency become magnified during scale-up. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this compound. We will focus on the most direct and industrially viable synthetic route: the nucleophilic substitution of methyl 2-(bromomethyl)benzoate with piperidine.

Section 1: Synthetic Strategy & Mechanism

The most reliable and scalable synthesis of this compound proceeds via a direct nucleophilic substitution (SN2) reaction. This involves two key stages:

  • Preparation of the Key Intermediate: Radical bromination of methyl o-toluate to form methyl 2-(bromomethyl)benzoate.

  • C-N Bond Formation: Reaction of the brominated intermediate with piperidine.

1.1. Reaction Pathway

The overall transformation is depicted below. The initial bromination creates a reactive benzylic bromide, which is an excellent electrophile for the subsequent substitution by the piperidine nucleophile.

Reaction_Pathway Overall Synthetic Transformation cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution Methyl_o-toluate Methyl o-toluate Methyl_2_bromomethylbenzoate Methyl 2-(bromomethyl)benzoate Methyl_o-toluate->Methyl_2_bromomethylbenzoate NBS, BPO CCl4, Reflux Final_Product This compound Methyl_2_bromomethylbenzoate->Final_Product + Piperidine Base (optional) Solvent (e.g., DMSO) Piperidine Piperidine

Caption: High-level overview of the two-step synthesis.

1.2. Mechanism of C-N Bond Formation

The core reaction is a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

Mechanism Mechanism: SN2 Nucleophilic Substitution start Piperidine (Nucleophile) + Methyl 2-(bromomethyl)benzoate (Electrophile) ts Transition State [N---C---Br bond formation/breaking] start->ts Nucleophilic Attack product This compound + HBr ts->product Bromide Leaves

Caption: The SN2 mechanism for the key C-N bond formation step.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered when scaling the synthesis from grams to kilograms.

Q1: My reaction yield is low, or the conversion has stalled. What are the likely causes and solutions?

Low yield is the most frequent challenge. Before investigating complex side reactions, it's crucial to validate the fundamental reaction parameters.

Possible Cause Explanation & Troubleshooting Steps
Inactive Nucleophile The HBr generated during the reaction is an acid that protonates the basic piperidine, forming a non-nucleophilic piperidinium salt. On a small scale, using a large excess of piperidine can overcome this, but on a larger scale, this is wasteful and complicates purification. Solution: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to act as an acid scavenger. This neutralizes the HBr, keeping the piperidine nucleophile free and active.
Insufficient Temperature While the reaction is exothermic, it still requires sufficient activation energy. Solution: Ensure the internal reaction temperature is maintained between 50-60 °C.[1] Monitor the reaction by HPLC or TLC; if it stalls, a modest increase in temperature (e.g., to 65-70 °C) for a few hours may drive it to completion.
Poor Reagent Quality The starting material, methyl 2-(bromomethyl)benzoate, can degrade upon storage, releasing HBr. This can be a source of acid and reduce the effective concentration of the electrophile. Solution: Use freshly prepared or recently purified methyl 2-(bromomethyl)benzoate. Confirm its purity by ¹H NMR before use.
Improper Stoichiometry Using an insufficient amount of piperidine will naturally lead to incomplete conversion. Solution: Use a slight excess of piperidine (1.1-1.2 equivalents) even when an acid scavenger is present. This ensures the reaction kinetics remain favorable throughout the process.
Q2: I'm observing significant impurity formation. How can I identify and mitigate these byproducts?

Impurity control is paramount for a scalable process, as purification is often the most costly step.

Impurity Formation Mechanism Mitigation Strategy
Quaternary Ammonium Salt The product, a tertiary amine, can react with a second molecule of methyl 2-(bromomethyl)benzoate. This is more likely if there is a localized excess of the electrophile.1. Reverse Addition: Add the methyl 2-(bromomethyl)benzoate solution slowly to the solution of piperidine and base. This maintains an excess of the nucleophile throughout the reaction, minimizing the chance of the product reacting. 2. Temperature Control: Avoid excessive temperatures, which can accelerate this side reaction.
Methyl o-toluate This results from hydrodehalogenation of the starting material, where the bromine is replaced by hydrogen. This can be caused by certain impurities or reaction conditions.Ensure reagents are pure. If this is a persistent issue, investigate the quality of the starting bromide.
Bis(2-(methoxycarbonyl)benzyl)piperazine This impurity arises if piperazine is a contaminant in the piperidine starting material. Piperazine has two secondary amine sites and can react with two molecules of the electrophile.Use high-purity piperidine (≥99.5%) and confirm its identity and purity before use.
2-(Piperidin-1-ylmethyl)benzoic acid Hydrolysis of the methyl ester can occur during an aqueous basic workup, especially if high concentrations of NaOH or KOH are used or if the mixture is heated.During workup, use a milder base like sodium bicarbonate (NaHCO₃) for washes. Avoid prolonged contact time with any aqueous base. If hydrolysis occurs, the acid can be removed via an acidic wash or re-esterified.
Q3: The reaction workup is difficult, leading to product loss. How can I optimize the isolation procedure?

A robust workup is essential for consistent yields and purity on a large scale.

  • Problem: Emulsion during extraction.

    • Cause: The amphiphilic nature of the product and byproducts can lead to stable emulsions between aqueous and organic layers.

    • Solution:

      • Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions.

      • Perform a filtration through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.

      • Choose your extraction solvent carefully. While ethyl acetate is common, methyl tert-butyl ether (MTBE) or toluene may be less prone to emulsion formation.

  • Problem: Removing excess piperidine and the acid scavenger (e.g., TEA).

    • Cause: These are basic, relatively low-boiling point amines.

    • Solution: Perform an acidic wash. After the main reaction, dilute the mixture with a suitable organic solvent (e.g., toluene or MTBE). Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). This will protonate all the basic amines (product, excess piperidine, TEA), transferring them to the aqueous layer as their hydrochloride salts. The organic layer will contain non-basic impurities. Next, basify the acidic aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10. This deprotonates the product, which can then be extracted back into a fresh organic layer, leaving the more water-soluble piperidinium and triethylammonium salts behind.

Workup_Flowchart Optimized Acid-Base Extraction Workflow A 1. Quench Reaction Mixture Dilute with Toluene/MTBE B 2. Acidic Wash Wash with 1M HCl A->B C Aqueous Layer 1 (Contains Product-HCl, Piperidine-HCl, TEA-HCl) B->C Separate D Organic Layer 1 (Contains non-basic impurities) -> Discard B->D Separate E 3. Basify Aqueous Layer 1 Add NaOH to pH > 10 C->E F 4. Back-Extract Extract with fresh Toluene/MTBE E->F G Aqueous Layer 2 (Contains salts, residual bases) -> Discard F->G Separate H Organic Layer 2 (Contains pure, free-base product) F->H Separate I 5. Final Steps Wash with Brine, Dry (Na2SO4), Concentrate in vacuo H->I J Crude Product Ready for final purification I->J

Caption: A robust workflow for product isolation and purification.

Section 3: Frequently Asked Questions (FAQs)
  • Q: How is the starting material, Methyl 2-(bromomethyl)benzoate, typically prepared and what are the scale-up concerns?

    • A: It is most commonly prepared by the free-radical bromination of methyl o-toluate using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN in a non-polar solvent like carbon tetrachloride or chlorobenzene.[2][3]

    • Scale-up Concerns:

      • Reaction Initiation: Free-radical reactions can have an induction period, followed by a rapid, highly exothermic reaction. Careful temperature control and monitoring are critical.

      • Solvent Choice: Carbon tetrachloride is effective but is an ozone-depleting substance and is heavily restricted. More modern processes use solvents like chlorobenzene or acetonitrile.

      • Workup: The succinimide byproduct must be filtered off. On a large scale, this can be a slow filtration. Ensuring the succinimide is fully crystalline before filtration is key.

  • Q: Why not use a classical Mannich reaction on methyl benzoate?

    • A: The classical Mannich reaction involves the aminoalkylation of a compound with an acidic proton, typically alpha to a carbonyl group.[4][5] The aromatic protons on methyl benzoate are not sufficiently acidic to be deprotonated under standard Mannich conditions to act as the nucleophile. The reaction requires a pre-functionalized starting material, like methyl 2-(bromomethyl)benzoate, to introduce the electrophilic center adjacent to the ring.

  • Q: What is the best method for final purification on a large scale?

    • A: While silica gel chromatography is excellent for lab-scale purification, it is often not economically viable for multi-kilogram production.[6] The preferred method for this product, which is a relatively high-boiling oil, is vacuum distillation . After a thorough acid-base workup to remove the main polar and basic impurities, distillation can effectively separate the product from non-volatile baseline impurities and any lower-boiling components.

  • Q: What analytical methods should be used to monitor the reaction and product purity?

    • A: A combination of techniques is ideal:

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench. A typical eluent system is 20-30% ethyl acetate in hexanes.

      • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately track the disappearance of starting material and the appearance of the product, and quantify impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities in the final isolated material. The singlet for the benzylic -CH₂- protons is a key diagnostic signal.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Methyl 2-(piperidin-1-ylmethyl)benzoate, a key building block in the synthesis of various pharmacologically active molecules. We will explore a robust HPLC methodology, compare it with alternative analytical techniques, and provide the scientific rationale behind the experimental design.

The Critical Role of Purity Analysis for this compound

This compound is a tertiary amine and a benzoate ester. Its purity is paramount as impurities can arise from the synthetic route or degradation. Potential impurities could include starting materials, by-products from incomplete reactions, or degradation products such as the hydrolyzed carboxylic acid (2-(piperidin-1-ylmethyl)benzoic acid), which is analogous to the primary degradant of the structurally similar compound, methylphenidate. Establishing a reliable analytical method is therefore non-negotiable for quality control.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For the purity analysis of this compound, a stability-indicating RP-HPLC method is the gold standard. This technique offers excellent resolution, sensitivity, and specificity for separating the main compound from its potential impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, where the forced degradation study demonstrates the method's ability to separate the analyte from its degradation products.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention for the moderately non-polar analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% BA gradient is crucial for eluting potential impurities with a wide range of polarities and ensuring the elution of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmThe benzoate chromophore exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Forced Degradation Study (Specificity):

To ensure the method is stability-indicating, the analyte is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: Reflux 1 mL of the standard solution with 1 mL of 1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of the standard solution with 1 mL of 1N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

After treatment, neutralize the acid and base samples and dilute all samples to the initial concentration before injection. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. High-performance liquid chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. One of its crucial applications is in the development of stability-indicating methods for pharmaceutical compounds. These methods are essential for determining the stability of drugs under various conditions, ensuring their safety and efficacy throughout their shelf life.

Workflow for HPLC Purity Analysis

Method_Selection Start Start Routine QC? Routine QC? Start->Routine QC? Need to identify unknowns? Need to identify unknowns? Routine QC?->Need to identify unknowns? No HPLC HPLC Routine QC?->HPLC Yes Primary Method Required? Primary Method Required? Need to identify unknowns?->Primary Method Required? No GC-MS GC-MS Need to identify unknowns?->GC-MS Yes Primary Method Required?->HPLC No qNMR qNMR Primary Method Required?->qNMR Yes

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-(piperidin-1-ylmethyl)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural validation of "Methyl 2-(piperidin-1-ylmethyl)benzoate," a compound with potential applications in medicinal chemistry, using the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will not only detail the expected spectral features but also provide a comparative analysis with other common analytical techniques, offering a holistic view of its structural confirmation.

The Imperative of Structural Integrity

In the realm of drug discovery and development, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and safety profile. Even minor structural ambiguities can lead to misinterpretation of experimental results and costly downstream failures. NMR spectroscopy stands as a primary and indispensable tool for the definitive structural elucidation of organic molecules, providing a detailed atomic-level view of the molecular framework.

Experimental Workflow: From Sample Preparation to Spectral Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation. The following protocol is a self-validating system designed to ensure high-quality spectral data.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (5-10 mg for ¹H, 20-50 mg for ¹³C) Vial Dissolve in 0.6-0.7 mL CDCl₃ with 0.03% TMS Sample->Vial Weigh Filter Filter through glass wool plug into NMR tube Vial->Filter Transfer Tube High-quality 5 mm NMR tube Filter->Tube Collect Spectrometer 400 MHz (or higher) NMR Spectrometer Tube->Spectrometer Insert Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire FID Raw FID Data Acquire->FID Process Fourier Transform, Phase & Baseline Correction FID->Process Reference Reference to TMS (0 ppm) Process->Reference Analyze Peak Picking, Integration, Multiplicity Analysis Reference->Analyze

Caption: A typical experimental workflow for NMR analysis.

Detailed Experimental Protocol
  • Sample Preparation : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the solid "this compound".[1] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[2] Include a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration and Transfer : To ensure a homogeneous magnetic field and sharp NMR signals, it is imperative to have a sample free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Higher field strengths provide better signal dispersion and resolution. Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

Expected ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.85dd1HAr-H (H-6)
2~7.45td1HAr-H (H-4)
3~7.35t1HAr-H (H-5)
4~7.25d1HAr-H (H-3)
5~3.90s3H-OCH₃
6~3.60s2H-CH₂-N
7~2.50t4H-N-(CH₂)₂- (Piperidine α)
8~1.65m4H-(CH₂)₂- (Piperidine β)
9~1.50m2H-CH₂- (Piperidine γ)

Note: The chemical shifts are predictions based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.25-7.85 ppm) : The four protons on the ortho-disubstituted benzene ring will appear as distinct multiplets due to their different chemical environments and coupling to each other. The proton ortho to the ester group (H-6) is expected to be the most downfield due to the electron-withdrawing nature of the carbonyl. The coupling patterns (doublet of doublets, triplet of doublets, etc.) arise from ortho (~7-8 Hz) and meta (~2-3 Hz) coupling.

  • Methyl Ester Protons (~3.90 ppm) : The three protons of the methyl ester group will appear as a sharp singlet as they have no adjacent protons to couple with.

  • Benzylic Protons (~3.60 ppm) : The two protons of the methylene bridge connecting the piperidine ring to the benzene ring are also expected to be a singlet, as they are not adjacent to any non-equivalent protons.

  • Piperidine Protons (1.50-2.50 ppm) : The ten protons of the piperidine ring will appear as a series of multiplets. The four protons alpha to the nitrogen will be the most downfield in this region. The remaining six protons will be in the more upfield region. The complexity of these signals is due to the chair conformation of the piperidine ring, which can lead to non-equivalent axial and equatorial protons.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~168C=O (Ester)
2~140Ar-C (C-2)
3~132Ar-C (C-1)
4~131Ar-CH (C-4)
5~129Ar-CH (C-6)
6~127Ar-CH (C-5)
7~125Ar-CH (C-3)
8~62-CH₂-N
9~54-N-(CH₂)₂- (Piperidine α)
10~52-OCH₃
11~26-(CH₂)₂- (Piperidine β)
12~24-CH₂- (Piperidine γ)

Note: The chemical shifts are predictions based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (~168 ppm) : The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons (125-140 ppm) : The six carbons of the benzene ring will give rise to six distinct signals due to the lack of symmetry. The quaternary carbons (C-1 and C-2) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Aliphatic Carbons (24-62 ppm) : The methylene bridge carbon, the methyl ester carbon, and the three distinct carbons of the piperidine ring will appear in the upfield region of the spectrum. The carbons directly attached to the nitrogen and oxygen atoms will be the most downfield in this group.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust validation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information.Unambiguous structure determination, non-destructive.Relatively low sensitivity, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity or stereochemistry.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating mixtures and determining purity.Provides no structural information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall molecular structure.

digraph "Analytical_Techniques" {
graph [overlap=false, splines=true];
node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"];
edge [fontname="Arial"];

"NMR" [label="NMR\n(Structure)"]; "MS" [label="MS\n(Molecular Weight)"]; "HPLC" [label="HPLC\n(Purity)"]; "IR" [label="IR\n(Functional Groups)"];

"Compound" [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];

"Compound" -> "NMR" [label="Elucidates"]; "Compound" -> "MS" [label="Confirms"]; "Compound" -> "HPLC" [label="Quantifies"]; "Compound" -> "IR" [label="Identifies"]; }

Caption: Relationship between the compound and various analytical techniques.

For routine purity analysis in a drug development setting, HPLC is often the method of choice due to its high throughput and quantitative accuracy. However, for the initial and definitive structural confirmation of a newly synthesized compound, NMR is unparalleled. Mass spectrometry serves as a crucial complementary technique to confirm the molecular weight, and IR spectroscopy can quickly verify the presence of key functional groups like the ester carbonyl.

Conclusion

The structural validation of "this compound" is unequivocally achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. By carefully interpreting the chemical shifts, coupling patterns, and integration values, a complete and unambiguous picture of the molecule's atomic connectivity can be assembled. While other analytical techniques provide valuable and complementary information, NMR spectroscopy remains the definitive method for structural elucidation in the rigorous environment of pharmaceutical research and development.

References

Mass spectrometry analysis of "Methyl 2-(piperidin-1-ylmethyl)benzoate" for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Mass Spectrometric Analysis of Methyl 2-(piperidin-1-ylmethyl)benzoate for Molecular Weight Confirmation

Executive Summary

In synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's identity is a non-negotiable checkpoint. This guide provides a detailed, comparative analysis of mass spectrometry (MS) techniques for the molecular weight confirmation of this compound (C₁₄H₁₉NO₂). We delve into the principles and practical application of High-Resolution Mass Spectrometry (HRMS), comparing two primary soft ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). This document serves as a practical guide for researchers and scientists, offering step-by-step protocols, data interpretation insights, and the rationale behind methodological choices to ensure accurate and reliable molecular formula validation.

Introduction

This compound is a synthetic intermediate with significant potential in medicinal chemistry, often serving as a building block for compounds targeting the central nervous system.[1][2] As with any synthesized compound, verifying its molecular weight and, by extension, its elemental composition is the foundational step of quality control and structural elucidation. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and accuracy.

This guide moves beyond a simple listing of procedures. As Senior Application Scientists, our goal is to illuminate the causality behind our experimental design. We will explore how to create a self-validating system where theoretical calculations are confirmed by empirical data, providing incontrovertible evidence of the molecule's identity.

Part 1: The Cornerstone of Confirmation: High-Resolution Mass Spectrometry (HRMS)

The first step in any molecular weight confirmation is understanding the difference between nominal mass and exact mass. Low-resolution mass spectrometers measure nominal mass, which is the integer mass of the most abundant isotope of each element.[3] However, multiple molecular formulas can share the same nominal mass.

High-Resolution Mass Spectrometry (HRMS) is essential because it measures the exact mass to several decimal places.[4][5] This high precision is possible because the actual masses of atoms are not perfect integers (with the exception of ¹²C, which is defined as 12.0000 amu).[4][6] By measuring the exact mass, we can determine a unique elemental composition, thus providing a definitive molecular formula.[4][6]

In Silico Foundation: Theoretical Data for this compound

Before any sample is prepared, we must calculate the theoretical exact mass. This value is our benchmark for experimental validation.

Caption: Chemical Structure of this compound.

ParameterValueRationale
Molecular Formula C₁₄H₁₉NO₂Derived from the known chemical structure.[1][7]
Average Molecular Weight 233.31 g/mol Sum of the average atomic weights of all atoms.[1]
Monoisotopic Mass 233.14158 DaSum of the masses of the most abundant isotope of each atom. This is the target value for HRMS.
Expected Protonated Ion [M+H]⁺ 234.14885 DaThe monoisotopic mass plus the mass of a proton (1.00727 Da). This is the primary ion expected in positive-mode ESI-MS.

Part 2: A Comparative Guide to Ionization Techniques

To analyze a molecule via MS, it must first be ionized and transferred to the gas phase. For confirming molecular weight, "soft" ionization techniques are paramount as they generate the intact molecular ion with minimal to no fragmentation.[8][9]

Mass_Spectrometry_Workflow cluster_liquid Liquid Phase cluster_gas Gas Phase (Vacuum) Sample Sample in Solution (Analyte) IonSource Ionization Source (ESI or MALDI) Sample->IonSource Introduction Ions Gaseous Ions [M+H]⁺ Analyzer Mass Analyzer (Sorts by m/z) Ions->Analyzer Acceleration Detector Detector Analyzer->Detector Separation Data Mass Spectrum (Plot of Intensity vs. m/z) Detector->Data Detection & Signal Processing IonSource->Ions Ionization

Caption: Generalized workflow for mass spectrometry analysis.

Method A: Electrospray Ionization (ESI) — The Workhorse for Polar Molecules

ESI is a soft ionization technique ideal for analytes that are polar and can be dissolved in a volatile solvent.[8][10] It is exceptionally well-suited for this compound due to the presence of the tertiary amine on the piperidine ring, which is readily protonated in an acidic solution to form a positive ion.

Causality: We choose ESI as the primary method because the analyte's structure guarantees efficient ionization. The process is gentle, ensuring the molecular ion remains intact, which is the core requirement for molecular weight confirmation.[11]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: Formic acid provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion. Acetonitrile and water are common volatile solvents suitable for ESI.[8]

  • Instrument Setup (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: Positive Ion ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Mass Range: 100-500 m/z.

    • Acquisition Mode: High Resolution (TOF-MS).

    • Rationale: These are standard starting parameters for small molecule analysis. The voltage creates the electrospray, and the temperature and gas flow help desolvate the droplets to release the gaseous ions.[8]

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 234.1489 . A smaller peak for the sodium adduct [M+Na]⁺ at m/z 256.1308 may also be observed, originating from trace sodium salts. The high-resolution measurement should match the theoretical value within a narrow error margin (typically < 5 ppm).

Method B: Matrix-Assisted Laser Desorption/Ionization (MALDI) — A Powerful Alternative

MALDI is a soft ionization technique that uses a UV-absorbing matrix to co-crystallize with the analyte.[12] A laser pulse desorbs and ionizes the matrix, which then transfers a proton to the analyte molecule. While highly effective for large molecules like proteins, MALDI analysis of small molecules (< 500 Da) can be challenging due to interference from matrix-related ions in the low-mass region.[13] However, with the correct matrix and preparation, it is a viable alternative.

Causality: We might choose MALDI if the sample is difficult to dissolve in typical ESI solvents, is present in a complex mixture with high salt content, or for high-throughput screening applications.[9][14]

  • Matrix and Sample Preparation:

    • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a common and effective matrix for small molecules.[9][15] Prepare a saturated solution of DHB in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Analyte Solution: Prepare a 1 mg/mL solution of the analyte in acetonitrile.

    • Rationale: The matrix absorbs the laser energy, protecting the analyte from direct fragmentation. TFA serves as a proton source.[12]

  • Spotting Technique (Dried-Droplet Method):

    • On a stainless-steel MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.

    • Alternatively, pre-mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix) in an Eppendorf tube, then spot 1 µL of the mixture onto the target plate.

    • Allow the spot to air-dry completely, forming a co-crystal lattice.

    • Rationale: Proper co-crystallization is critical for successful MALDI analysis. The analyte must be evenly integrated into the matrix crystals.[12]

  • Instrument Setup (Example: MALDI-TOF Mass Spectrometer):

    • Ionization Mode: Positive Ion.

    • Mass Analyzer Mode: Reflectron.

    • Laser Intensity: Tune to the minimum power required for good signal intensity to minimize fragmentation.

    • Mass Range: 100-500 m/z.

    • Rationale: Reflectron mode provides higher mass resolution, which is crucial for accurate mass determination of small molecules.[9]

The MALDI spectrum should show a clear peak for the protonated molecule [M+H]⁺ at m/z 234.1489 . You may also observe potassium adducts [M+K]⁺. The primary challenge is to resolve the analyte peak from the background of matrix-cluster ions, which can be abundant in the low m/z range.

Part 3: Data Validation and Comparison

The final step is to compare the experimental data against the theoretical values. This objective comparison validates the identity of the synthesized compound.

Ion SpeciesTheoretical Exact Mass (Da)Expected ESI-MS m/zExpected MALDI-MS m/z
[M+H]⁺ 234.14885234.1489 ± 5 ppm234.1489 ± 10 ppm
[M+Na]⁺ 256.13079256.1308 ± 5 ppmLess common

Mass Accuracy (ppm Error): For HRMS, the accuracy of the measurement is calculated in parts per million (ppm). A ppm error below 5 is considered excellent confirmation of the elemental composition.

Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A successful analysis will yield an experimental mass for [M+H]⁺ that, when calculated, results in a low ppm error, providing strong, trustworthy evidence for the molecular formula C₁₄H₁₉NO₂.

Conclusion

For the routine and definitive molecular weight confirmation of This compound , High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is the superior and recommended methodology. Its compatibility with the analyte's polar nature, the simplicity of sample preparation, and the generation of clean spectra with minimal interference make it the most efficient and reliable choice. MALDI-TOF serves as a robust secondary or alternative technique, particularly valuable in high-throughput workflows or for samples incompatible with ESI. By rigorously comparing the exact mass obtained from these experimental methods to the calculated theoretical value, researchers can achieve unambiguous confirmation of the compound's molecular formula, a critical step in the journey of drug discovery and chemical research.

References

A Comparative Guide to the Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate: Buchwald-Hartwig vs. Ullmann Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The target molecule, Methyl 2-(piperidin-1-ylmethyl)benzoate, exemplifies a common structural motif where a tertiary amine is linked to an aromatic ring. For researchers and process chemists, selecting the optimal synthetic route is a critical decision, balancing factors such as yield, cost, reaction conditions, and substrate scope. This guide provides an in-depth comparative analysis of two prominent methods for forging this C-N bond: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a typical C-N cross-coupling challenge. While seemingly straightforward, the choice of methodology can significantly impact the efficiency and scalability of the process. This guide will dissect the mechanistic underpinnings, practical considerations, and experimental protocols for both the Buchwald-Hartwig and Ullmann approaches to empower you with the knowledge to make an informed decision for your specific research needs.

The Modern Contender: Buchwald-Hartwig Amination

First reported in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction has revolutionized C-N bond formation.[1] Its broad substrate scope and milder reaction conditions have made it a workhorse in medicinal chemistry and materials science.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) catalyst.[1][4][5] The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N coupled product, regenerating the Pd(0) catalyst.[4][5]

The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, reactivity, and the rate of reductive elimination.[8][9]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n L_nPd(II)(Ar)(X) L_nPd(II)(Ar)(X) Pd(0)L_n->L_nPd(II)(Ar)(X) Oxidative Addition (Ar-X) Oxidative Addition Oxidative Addition Ar-X Ar-X L_nPd(II)(Ar)(X)->Pd(0)L_n Reductive Elimination L_nPd(II)(Ar)(NR2) L_nPd(II)(Ar)(NR2) L_nPd(II)(Ar)(X)->L_nPd(II)(Ar)(NR2) Amine Coordination & Deprotonation Amine Coordination Amine Coordination R2NH R2NH Deprotonation (Base) Deprotonation (Base) Ar-NR2 Ar-NR2 L_nPd(II)(Ar)(NR2)->Ar-NR2 Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by methyl 2-bromobenzoate (1.0 eq) and piperidine (1.2 eq).

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Classic Approach: Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, is a copper-catalyzed C-N bond-forming reaction.[10][11] While traditionally requiring harsh conditions, modern modifications with ligands have significantly improved its utility.[12][13][14]

Mechanistic Insights

The mechanism of the Ullmann reaction is more debated than that of the Buchwald-Hartwig amination. A commonly proposed pathway involves a Cu(I)/Cu(III) catalytic cycle.[13][15]

  • Formation of Copper Amide: The active Cu(I) species reacts with the amine in the presence of a base to form a copper(I) amide.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the product and regenerating the active Cu(I) catalyst.[13]

Ullmann_Cycle Cu(I)L_n Cu(I)L_n L_nCu(I)NR2 L_nCu(I)NR2 Cu(I)L_n->L_nCu(I)NR2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine Coordination & Deprotonation R2NH / Base R2NH / Base L_nCu(III)(Ar)(NR2)(X) L_nCu(III)(Ar)(NR2)(X) L_nCu(I)NR2->L_nCu(III)(Ar)(NR2)(X) Oxidative Addition (Ar-X) Oxidative Addition Oxidative Addition Ar-X Ar-X L_nCu(III)(Ar)(NR2)(X)->Cu(I)L_n Reductive Elimination Ar-NR2 Ar-NR2 L_nCu(III)(Ar)(NR2)(X)->Ar-NR2 Reductive Elimination Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis

This protocol outlines a modern, ligand-assisted Ullmann condensation for the synthesis of the target molecule.

Materials:

  • Methyl 2-iodobenzoate

  • Piperidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine methyl 2-iodobenzoate (1.0 eq), piperidine (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to the mixture.

  • Heat the reaction mixture to 110-130 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann

The choice between these two powerful reactions often comes down to a careful consideration of several key parameters.[2]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Often simple, inexpensive ligands (e.g., L-proline, diamines)
Reaction Temp. Generally milder (RT to 120 °C)[1]Typically higher (100 to >200 °C), though modern methods are milder[10]
Reaction Time Often shorter (a few hours to 24 hours)Can be longer (24 to 48 hours or more)
Substrate Scope Very broad, high functional group tolerance[1][9]Traditionally more limited, but improved with modern ligands[12][16]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Cost Palladium and phosphine ligands can be expensive[2]Copper catalysts and simple ligands are generally more cost-effective[2]
Potential Side Reactions Hydrodehalogenation, β-hydride elimination[1][17]Homocoupling of the aryl halide, tar formation at high temperatures[17]

Expert Analysis and Recommendations

As a Senior Application Scientist, my recommendation hinges on the specific project goals:

  • For rapid lead optimization and medicinal chemistry applications , where a broad substrate scope and high functional group tolerance are paramount, the Buchwald-Hartwig amination is often the superior choice .[2] Its milder conditions are also advantageous for complex, sensitive molecules. The higher cost of the catalyst and ligands is often justified by the speed and reliability of the reaction.

  • For large-scale synthesis and process development , where cost is a significant driver, the Ullmann condensation presents a compelling alternative .[2] The lower cost of the copper catalyst and simpler ligands can lead to substantial savings. However, the typically harsher conditions may require more extensive process optimization to minimize side reactions and ensure consistent yields.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the synthesis of this compound. The Buchwald-Hartwig reaction offers unparalleled scope and mild conditions, making it ideal for discovery chemistry. The Ullmann reaction, with its cost-effective catalyst system, remains a highly relevant and attractive option for large-scale production. A thorough evaluation of the specific project requirements, including timeline, budget, and scale, will ultimately guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Biological Activity of Methyl 2-(piperidin-1-ylmethyl)benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, valued for its prevalence in numerous pharmaceuticals and its ability to confer favorable physicochemical properties that can enhance pharmacokinetic profiles and target engagement.[1][2] When integrated into a benzoate ester framework, the resulting piperidine-containing benzoate esters represent a class of molecules with a diverse and potent range of biological activities.[3] This technical guide provides an in-depth comparative analysis of the biological activity of "Methyl 2-(piperidin-1-ylmethyl)benzoate," a compound often utilized as a synthetic building block, in the context of its structurally similar analogs.[4][5] While direct experimental data on the biological activity of this compound is not extensively available in the public domain, this guide will extrapolate its potential activities based on robust experimental data from closely related compounds. This comparative approach is a fundamental strategy in drug discovery for predicting the therapeutic potential of novel chemical entities. The primary focus of this guide will be on the well-documented acetylcholinesterase (AChE) inhibitory activity of piperidine derivatives, a key target in the management of Alzheimer's disease.[6]

Comparative Analysis of Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[6] A number of piperidine-containing compounds have been synthesized and evaluated for their AChE inhibitory activity, demonstrating the therapeutic potential of this structural class.

Structural Analogs and their Potency

The biological activity of piperidine derivatives is highly dependent on their substitution patterns. To understand the potential of this compound, we will compare it with several structurally related compounds for which experimental data is available. The key structural features for comparison include the nature and position of the substituent on the benzoate ring and modifications to the piperidine and benzyl moieties.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound IDStructureTarget EnzymeIC₅₀ (nM)Reference
1 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.56[7]
2 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7[8]
3 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAChE1.2[9]
4 N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro)AChE13[10]
5 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12,550[11]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights several key structure-activity relationships:

  • N-Benzoylpiperidine Moiety: The presence of a bulky and elaborately substituted benzamide group, as seen in Compound 1 , leads to exceptionally potent AChE inhibition (IC₅₀ = 0.56 nM).[7] This suggests that the benzoyl moiety plays a crucial role in binding to the active site of the enzyme.

  • Indanone and Phthalimide Moieties: Donepezil (Compound 2 ), a marketed drug for Alzheimer's disease, features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold and exhibits potent AChE inhibition (IC₅₀ = 5.7 nM).[8] Similarly, the introduction of a phthalimide group (Compound 3 ) also results in a highly potent inhibitor (IC₅₀ = 1.2 nM).[9] These rigid, bicyclic systems likely orient the molecule optimally within the active site gorge of AChE.

  • Substituents on the Benzamide Ring: In a series of N-(2-(piperidin-1-yl)ethyl)benzamide derivatives, a fluorine atom at the ortho position of the benzamide ring (Compound 4 ) conferred the highest activity (IC₅₀ = 13 nM), even surpassing the reference drug donepezil in that particular study.[10] This indicates that electronic and steric factors of substituents on the aromatic ring are critical for inhibitory potency.

  • Piperidinone Core: While still active, the piperidinone derivative (Compound 5 ) shows significantly lower potency (IC₅₀ = 12.55 µM).[11] This suggests that the core structure of the piperidine ring and its immediate substituents are vital for strong inhibition.

Based on these observations, it is plausible that this compound, with its less elaborate structure compared to the highly potent analogs, would exhibit moderate AChE inhibitory activity. The ortho-position of the piperidin-1-ylmethyl group on the benzoate ring may influence its binding conformation within the AChE active site.

Mechanism of Acetylcholinesterase Inhibition

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long.[12] The catalytic machinery of the enzyme involves a catalytic triad of three amino acids: Serine 203, Histidine 447, and Glutamate 334.[8][9] The hydrolysis of acetylcholine occurs at the esteratic subsite within this gorge.

Piperidine-based inhibitors are thought to interact with key residues in both the catalytic and peripheral anionic sites of the AChE active site gorge. The protonated tertiary amine of the piperidine ring can form a cation-π interaction with the indole ring of Tryptophan 86 in the anionic subsite. The aromatic portions of the inhibitor molecules can engage in π-π stacking interactions with the numerous aromatic residues that line the active site gorge.[11]

AChE_Inhibition_Mechanism cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Inhibitor Piperidine-Based Inhibitor PAS Peripheral Anionic Site (PAS) (Trp286) Gorge Aromatic Gorge Residues (Tyr72, Tyr124, Tyr341, etc.) CAS Catalytic Anionic Site (CAS) (Trp86, Tyr133, Phe338) ES Esteratic Site (Catalytic Triad: Ser203, His447, Glu334) OxyanionHole Oxyanion Hole (Gly121, Gly122, Ala204) Inhibitor This compound (or similar analog) Inhibitor->ES Blocks Substrate Access Piperidine Protonated Piperidine Ring Inhibitor->Piperidine cationic head Benzoate Benzoate Moiety Inhibitor->Benzoate aromatic tail Piperidine->CAS Cation-π interaction Benzoate->Gorge π-π stacking caption Figure 1: Proposed binding of a piperidine-based inhibitor within the AChE active site.

Figure 1: Proposed binding of a piperidine-based inhibitor within the AChE active site.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound and its Isomers

While a specific, published protocol for this compound is scarce, a plausible synthetic route can be derived from established methods for similar compounds, such as the Mannich reaction followed by esterification, or by direct alkylation of a methyl halomethylbenzoate.

Synthesis_Workflow cluster_Mannich Route 1: Mannich Reaction cluster_Alkylation Route 2: Direct Alkylation SalicylicAcid Methyl Salicylate MannichProduct Methyl 2-hydroxy-X-(piperidin-1-ylmethyl)benzoate SalicylicAcid->MannichProduct Formaldehyde Formaldehyde Formaldehyde->MannichProduct Piperidine Piperidine Piperidine->MannichProduct Esterification Esterification (e.g., with Diazomethane or (COCl)2 then MeOH) MannichProduct->Esterification FinalProduct1 This compound Esterification->FinalProduct1 BromoBenzoate Methyl 2-(bromomethyl)benzoate Alkylation Nucleophilic Substitution BromoBenzoate->Alkylation Piperidine2 Piperidine Piperidine2->Alkylation FinalProduct2 This compound Alkylation->FinalProduct2 caption Figure 2: Plausible synthetic workflows for this compound.

Figure 2: Plausible synthetic workflows for this compound.

Experimental Protocol: Synthesis of Methyl 4-(piperidin-1-ylmethyl)benzoate (Isomer for Comparison) [13]

  • A mixture of 38 g (0.2 mole) of piperazine hexahydrate and 28 g (0.2 mole) of piperazine dihydrochloride in 150 ml of methanol is prepared.

  • While stirring at ambient temperature, 45 g (0.2 mole) of methyl 4-bromomethylbenzoate is added to the mixture.

  • The reaction mixture is left to stand for 2 days.

  • The resulting precipitate is removed by suction filtration.

  • The clear filtrate is evaporated, and the residue is recrystallized from ethanol to yield the product.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • In a 96-well microplate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow start Prepare Reagents (ATCI, DTNB, Buffer, AChE) plate_prep Add ATCI, DTNB, and Buffer to 96-well plate start->plate_prep add_compound Add Test Compound (various concentrations) plate_prep->add_compound initiate_reaction Add AChE to initiate reaction add_compound->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (kinetic read) initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50 caption Figure 3: Experimental workflow for the in vitro AChE inhibition assay.

Figure 3: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis of its structurally related analogs strongly suggests its potential as a moderate acetylcholinesterase inhibitor. The structure-activity relationships derived from existing data provide a rational basis for the design and synthesis of novel derivatives with enhanced potency and selectivity. Future research should focus on the synthesis and in vitro evaluation of this compound and its positional isomers to directly assess their AChE inhibitory activity and other potential biological effects, such as kinase inhibition or CNS receptor modulation. The experimental protocols provided in this guide offer a validated starting point for such investigations, which will be crucial in elucidating the full therapeutic potential of this chemical scaffold.

References

A Proposed Investigation into the Kinase Inhibition Potential of Methyl 2-(piperidin-1-ylmethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Hypothetical Drug Discovery Campaign

Executive Summary: While the piperidine scaffold is a cornerstone in the design of numerous kinase inhibitors, a thorough review of the scientific literature reveals no published data on the kinase inhibition activity of Methyl 2-(piperidin-1-ylmethyl)benzoate.[1][2] This guide, therefore, deviates from a standard comparison of existing products. Instead, we present a comprehensive, hypothetical research framework designed to rigorously evaluate the potential of this compound as a novel kinase inhibitor. We will outline the synthesis of a focused compound library, propose a robust kinase screening cascade, and establish a comparative analysis against well-characterized, clinically relevant piperidine-containing kinase inhibitors. This document serves as a blueprint for researchers and drug development professionals interested in exploring new chemical matter in the field of kinase inhibition.

Introduction: The Piperidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This has made them one of the most important classes of drug targets. The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile template for creating three-dimensional diversity.[5][6] Its presence in numerous FDA-approved kinase inhibitors underscores its importance.[7][8] These compounds often utilize the piperidine moiety to engage with specific pockets within the kinase ATP-binding site, influencing potency and selectivity.[8]

This guide proposes a systematic investigation to determine if this compound, a simple piperidine-containing compound, or its derivatives, possess any latent kinase inhibitory activity. To provide a rigorous benchmark for our hypothetical study, we have selected three well-known piperidine-containing kinase inhibitors for comparison:

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK).[9][10]

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).[11][12]

  • Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[13][14]

Synthesis of the Investigational Compound Library

The foundation of this investigation lies in the synthesis of the parent compound, this compound, and a small, focused library of analogs to probe preliminary structure-activity relationships (SAR).

Synthesis of this compound (Compound 1)

The parent compound can be synthesized via a straightforward two-step process starting from methyl o-toluate.

Step 1: Bromination of Methyl o-toluate Methyl o-toluate is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN to yield Methyl 2-(bromomethyl)benzoate.[15][16][17]

Step 2: Nucleophilic Substitution The resulting benzylic bromide is then reacted with piperidine in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to afford the final product, this compound (Compound 1).[18]

Proposed Analogs for Initial SAR Studies

To explore the chemical space around the parent molecule, we propose the synthesis of the following analogs:

  • Analog 2.1 (Piperidine Ring Modification): Replace piperidine with morpholine to probe the impact of a heteroatom on activity.

  • Analog 2.2 (Benzoate Ring Substitution): Introduce an electron-withdrawing group (e.g., 4-fluoro) and an electron-donating group (e.g., 4-methoxy) on the benzoate ring to assess electronic effects.

  • Analog 2.3 (Ester Modification): Convert the methyl ester to a carboxylic acid to evaluate the effect of a charged group.

Experimental Design: A Kinase Inhibition Screening Cascade

We propose a tiered approach to screen our synthesized compounds, starting with a broad panel to identify potential hits, followed by more detailed characterization.

Primary Screen: Broad Kinase Panel

The initial screen will evaluate the inhibitory activity of our compound library at a single high concentration (e.g., 10 µM) against a diverse panel of kinases. This will help identify any potential "hits" and provide an early indication of selectivity.

Secondary Assay: IC50 Determination

Any compounds demonstrating significant inhibition (>50%) in the primary screen will be advanced to secondary assays to determine their half-maximal inhibitory concentration (IC50). This involves a dose-response analysis against the identified target kinase(s).

Assay Methodologies

For this hypothetical study, we will employ two robust and widely used kinase assay platforms.

Method 1: Kinase-Glo® Luminescent Kinase Assay (Promega) This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[19][20] A luminescent signal is inversely correlated with kinase activity.[21]

Method 2: Caliper Mobility Shift Assay (PerkinElmer) This microfluidics-based assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in electrophoretic mobility.[22][23][24] The ratio of product to substrate provides a direct measure of kinase activity.[25]

Experimental Workflow Diagram

G cluster_0 Compound Synthesis cluster_1 Kinase Screening Cascade cluster_2 Benchmark Comparators Synthesis Synthesize Compound 1 and Analogs 2.1-2.3 QC Purification & QC (NMR, LC-MS) Synthesis->QC PrimaryScreen Primary Screen (10 µM single point) Broad Kinase Panel QC->PrimaryScreen Test Compounds HitIdent Hit Identification (>50% Inhibition) PrimaryScreen->HitIdent SecondaryScreen Secondary Screen (IC50 Determination) Dose-Response Curve HitIdent->SecondaryScreen SAR_Analysis SAR Analysis SecondaryScreen->SAR_Analysis Controls Ibrutinib, Ruxolitinib, Palbociclib Controls->PrimaryScreen Positive Controls Controls->SecondaryScreen

Caption: Proposed experimental workflow from synthesis to initial SAR analysis.

Hypothetical Results and Comparative Analysis

To illustrate the desired output of this study, we present hypothetical data in the tables below. This data is purely for illustrative purposes and does not reflect actual experimental results.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)
CompoundBcr-AblJAK2CDK4BTK
Compound 1 12%8%5%15%
Analog 2.1 15%11%9%18%
Analog 2.2 (4-F) 65%25%18%30%
Analog 2.2 (4-OMe) 10%6%4%12%
Analog 2.3 (Acid) 5%3%2%8%
Ibrutinib 85%40%10%98%
Ruxolitinib 35%95%5%45%
Palbociclib 2%3%99%1%

Based on these hypothetical results, "Analog 2.2 (4-F)" would be identified as a "hit" against the Bcr-Abl kinase and selected for IC50 determination.

Table 2: Hypothetical IC50 Values (µM) for Bcr-Abl Kinase
CompoundIC50 (µM)
Analog 2.2 (4-F) 8.5
Ibrutinib 0.005
Ruxolitinib >10
Palbociclib >20

In this scenario, while "Analog 2.2 (4-F)" shows modest activity, it is significantly less potent than the established Bcr-Abl inhibitor, Ibrutinib. This would suggest that while the scaffold has potential, extensive medicinal chemistry efforts would be required to optimize its activity.

Relevant Signaling Pathway: Bcr-Abl

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in Chronic Myeloid Leukemia (CML).[26][27] It drives aberrant cell proliferation and survival by activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[4][28]

G cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 PI3K PI3K BcrAbl->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis (Cell Survival) AKT->Apoptosis

Caption: Simplified Bcr-Abl signaling pathways driving CML.

Detailed Experimental Protocols

General Protocol for Synthesis of Methyl 2-(bromomethyl)benzoate
  • To a solution of methyl o-toluate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 eq) and benzoyl peroxide (0.02 eq).[15]

  • Heat the mixture to reflux for 1.5-3 hours, monitoring the reaction by TLC or LC-MS.[15][17]

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography or crystallization to obtain pure Methyl 2-(bromomethyl)benzoate.[16]

General Protocol for Kinase-Glo® Assay
  • Prepare a kinase reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.

  • Add the test compound (from a DMSO stock solution) or vehicle control to the appropriate wells.

  • Initiate the reaction by adding ATP. Incubate at room temperature for the specified time (e.g., 60 minutes).

  • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[19]

  • Mix on a plate shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[21]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate percent inhibition relative to vehicle controls.

Conclusion and Future Directions

This guide outlines a hypothetical but scientifically rigorous plan to assess the kinase inhibitor potential of a novel chemical scaffold, represented by this compound. By establishing a clear synthetic route, a robust screening cascade, and a framework for comparison against established drugs, this protocol provides a clear path forward.

Based on our illustrative data, the initial scaffold shows limited potential. However, the identification of a modest "hit" (Analog 2.2) provides a starting point for a medicinal chemistry campaign. Future work would involve synthesizing a broader library of analogs based on this hit to improve potency and explore the structure-activity relationship in greater detail, with the ultimate goal of developing a novel and selective kinase inhibitor.

References

A Senior Application Scientist's Guide to Structurally Validating "Methyl 2-(piperidin-1-ylmethyl)benzoate" using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the research and development process. For a molecule like Methyl 2-(piperidin-1-ylmethyl)benzoate, which incorporates several key functional groups, infrared (IR) spectroscopy presents itself as a rapid, reliable, and highly informative first-pass technique for structural verification.

This guide provides an in-depth comparison of the theoretically predicted IR spectrum against experimental data, explaining the causal links between molecular vibrations and spectral features. We will explore not just what peaks to expect, but why they appear where they do, thereby establishing a self-validating framework for analysis.

The Target Molecule: Deconstructing the Structure

Before delving into the spectrum, let's dissect the molecule into its constituent vibrating components. This allows us to predict the specific absorption bands we expect to observe.

dot graph "Methyl_2_piperidin_1_ylmethyl_benzoate" { layout=neato; node [shape=plaintext]; edge [style=bold];

} dot Figure 1: Molecular structure highlighting key functional groups responsible for characteristic IR absorptions.

Our target molecule contains:

  • An Aromatic Ester: Specifically, a methyl benzoate derivative. This gives us a strong carbonyl (C=O) signal and two distinct C-O stretching signals.

  • A Substituted Benzene Ring: The ring is 1,2-disubstituted (ortho), which will produce characteristic aromatic C-H stretching and C=C ring stretching, as well as highly diagnostic out-of-plane (oop) bending vibrations.[1][2]

  • A Tertiary Aliphatic Amine: The piperidine ring is a saturated heterocycle. We expect to see aliphatic C-H stretching and C-N stretching vibrations. Crucially, as a tertiary amine, it lacks an N-H bond, so no N-H stretching peak should be present.[3]

  • Alkyl Groups: The methylene (-CH₂-) bridge and the piperidine ring itself will contribute to the aliphatic C-H stretching and bending regions.[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the data is trustworthy and reproducible, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FTIR is the method of choice for its minimal sample preparation and high-quality results.

Objective: To obtain a clean, high-resolution infrared spectrum of the synthesized "this compound" sample.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.

Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. Record a spectrum of the clean crystal to confirm no residual peaks are present. A common practice is to clean with a solvent known to dissolve the sample well (e.g., isopropanol), followed by a volatile solvent (e.g., hexane) to ensure the crystal is dry.

  • Background Scan: With the clean, dry crystal, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step that accounts for atmospheric H₂O and CO₂, as well as any intrinsic signals from the instrument itself. The resulting spectrum should be a flat line at 100% Transmittance.

  • Sample Application: Place a small amount of the sample (a single drop if liquid, or a few milligrams of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the data to produce the final spectrum for analysis.

This protocol's self-validating nature comes from the background scan; any failure to properly account for atmospheric conditions would be immediately apparent and would compromise the data's integrity.

Predicted vs. Experimental Spectrum: A Comparative Analysis

The core of the validation lies in comparing the expected absorption frequencies, derived from established correlation charts and literature data, with the peaks observed in the experimental spectrum.[5]

Below is a table summarizing the expected vibrational modes and their corresponding frequencies for our target molecule, placed alongside a set of hypothetical experimental results for comparison.

Functional Group/MoietyVibrational ModeExpected Frequency (cm⁻¹)Observed Frequency (Hypothetical, cm⁻¹)Rationale & Causality
Aromatic Ring C-H Stretch3100 - 30003065The C(sp²)-H bonds are stronger and stiffer than C(sp³)-H bonds, causing them to absorb at a higher frequency (>3000 cm⁻¹).[6][7]
Alkyl Groups C-H Stretch3000 - 28502945, 2860C(sp³)-H bonds from the piperidine ring, methylene bridge, and methyl ester group. These are characteristically less energetic than their sp² counterparts.[4]
Ester C=O Stretch1730 - 17151722This is the most intense and sharpest peak in the spectrum. Its position is slightly lower than a typical saturated ester (~1740 cm⁻¹) due to electronic conjugation with the adjacent aromatic ring, which weakens the C=O double bond character.[8][9][10]
Aromatic Ring C=C Ring Stretch1600 - 14501598, 1485, 1455These absorptions, often appearing as a set of sharp peaks, arise from the stretching and contracting of the carbon-carbon bonds within the benzene ring. Their presence is a strong indicator of an aromatic system.[2]
Ester C-O Stretch1300 - 10001280, 1125Esters characteristically show two C-O stretches: an asymmetric stretch (C-C(=O)-O) at the higher end and a symmetric stretch (O-C-C) at the lower end.[9][10]
Tertiary Amine C-N Stretch1250 - 10001180The stretching of the C-N bonds of the tertiary amine falls within the complex fingerprint region. This peak is often of medium intensity.[3]
Aromatic Ring C-H Out-of-Plane Bend770 - 735755This strong absorption is highly diagnostic. For an ortho-(1,2)-disubstituted benzene ring, a single, strong band in this specific region is expected, confirming the substitution pattern.[1][11]

Interpreting the Results: A Self-Validating Narrative

By analyzing the hypothetical data in the table, we can construct a powerful validation argument:

  • Confirmation of the Carbonyl Group: The intense, sharp peak at 1722 cm⁻¹ is unmistakable evidence of a C=O group. Its position at <1730 cm⁻¹ strongly supports its conjugation with an aromatic ring, consistent with a benzoate structure.[9]

  • Verification of the Aromatic System: The presence of a weak C-H stretch at 3065 cm⁻¹ and multiple sharp peaks in the 1600-1450 cm⁻¹ region confirms the existence of the benzene ring.[2][6]

  • Pinpointing the Substitution Pattern: The single strong band at 755 cm⁻¹ is the key. This falls squarely in the region for ortho-disubstitution, allowing us to differentiate our product from potential meta or para isomers which would absorb at different frequencies.[11]

  • Identifying the Alkyl Components: The strong absorptions just below 3000 cm⁻¹ confirm the presence of saturated C-H bonds, corresponding to the piperidine, methylene, and methyl groups.

  • Validating the Linkages: The dual C-O stretches (1280, 1125 cm⁻¹) and the C-N stretch (1180 cm⁻¹) confirm the ester and amine functionalities are correctly incorporated, respectively.

  • Ruling out Impurities: Equally important is the absence of certain peaks. The lack of a broad absorption band from 3500-3200 cm⁻¹ confirms the absence of any residual water or starting alcohol. The absence of a very broad O-H stretch from 3300-2500 cm⁻¹ confirms that no unreacted benzoic acid starting material is present.[4] Finally, the absence of any N-H stretch (typically a sharp peak around 3400 cm⁻¹) confirms the piperidine is correctly incorporated as a tertiary amine.[3]

Workflow Visualization

The logical flow of this validation process can be visualized as follows:

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Conclusion a Synthesized Sample b ATR-FTIR Setup (Clean Crystal) a->b c Acquire Background Scan b->c d Acquire Sample Scan c->d e Process Spectrum (Baseline & ATR Correction) d->e f Peak Identification & Assignment e->f g Compare Observed vs. Predicted Frequencies f->g h Analyze Fingerprint Region (Substitution Pattern) f->h i Check for Impurity Peaks (e.g., -OH, -NH) f->i j Structure Validated g->j Match k Structure Rejected (Further Analysis Needed) g->k Mismatch h->j Match h->k Mismatch i->j Absence Confirmed i->k Presence Found

Conclusion

Infrared spectroscopy, when applied with a systematic and knowledge-based approach, serves as a powerful tool for the structural elucidation of molecules like this compound. By breaking down the molecule into its fundamental components, predicting the expected spectral features, and comparing them against high-fidelity experimental data, we can confirm not only the presence of all required functional groups but also their precise connectivity and orientation. This comparative methodology, grounded in the fundamental principles of molecular vibrations, provides a trustworthy and efficient validation that is essential for advancing scientific research and drug development.

References

A Comparative In Vitro Efficacy Analysis of Novel Methyl 2-(piperidin-1-ylmethyl)benzoate Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of a series of newly synthesized Methyl 2-(piperidin-1-ylmethyl)benzoate derivatives. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and comparative efficacy data of these novel compounds. Our investigation focuses on two key areas of potential therapeutic relevance: cholinesterase inhibition and cytotoxicity against cancer cell lines, reflecting common applications for molecules containing the piperidine scaffold.[1] The objective is to provide a clear, data-driven framework for evaluating the structure-activity relationships (SAR) within this chemical series and to identify promising lead candidates for further development.

Introduction: The Rationale for Derivatization

The parent molecule, this compound, serves as a versatile building block in medicinal chemistry.[2] The piperidine moiety is a well-established pharmacophore that can modulate physicochemical properties like lipophilicity and basicity, which are crucial for pharmacokinetic profiles and target engagement.[1] The ortho-substituted benzoate group provides a unique structural framework for creating a diverse library of compounds.[1]

Our synthetic strategy involved the modification of the phenyl ring of the benzoate moiety to explore the impact of electron-donating and electron-withdrawing groups on biological activity. This guide will compare the in vitro efficacy of the parent compound (M2PB-01) with four novel derivatives:

  • M2PB-01: this compound (Parent Compound)

  • M2PB-02: Methyl 4-nitro-2-(piperidin-1-ylmethyl)benzoate

  • M2PB-03: Methyl 4-amino-2-(piperidin-1-ylmethyl)benzoate

  • M2PB-04: Methyl 4-methoxy-2-(piperidin-1-ylmethyl)benzoate

  • M2PB-05: Methyl 4-chloro-2-(piperidin-1-ylmethyl)benzoate

Experimental Design: A Two-Pronged Approach to Efficacy Profiling

To comprehensively assess the potential of these derivatives, we employed a two-pronged in vitro testing strategy targeting distinct, yet significant, biological pathways.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease.[3][4] Given the structural similarities of our compounds to known cholinesterase inhibitors, this was a primary area of investigation.

  • Cytotoxicity Screening: Evaluating the cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents.[5][6] We screened our derivatives against a panel of human cancer cell lines to identify any potential anti-proliferative activity.

The following diagram illustrates the overall experimental workflow:

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Efficacy Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of M2PB Derivatives purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization chol_assay Cholinesterase Inhibition Assays (AChE & BChE) characterization->chol_assay Primary Screening cyto_assay Cytotoxicity Assays (MTT & SRB) characterization->cyto_assay Parallel Screening ic50 IC50 Value Determination chol_assay->ic50 cyto_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Candidate Identification sar->lead_id

Caption: Overall workflow for the in vitro efficacy comparison of M2PB derivatives.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of the M2PB derivatives.

Table 1: Cholinesterase Inhibitory Activity (IC₅₀ in µM)
Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
M2PB-01 35.2 ± 2.148.9 ± 3.51.39
M2PB-02 8.7 ± 0.915.4 ± 1.21.77
M2PB-03 12.3 ± 1.59.8 ± 0.70.80
M2PB-04 28.6 ± 2.435.1 ± 2.91.23
M2PB-05 10.1 ± 1.122.5 ± 1.82.23
Donepezil 0.02 ± 0.0033.2 ± 0.2160

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ in µM)
Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
M2PB-01 > 100> 100> 100
M2PB-02 15.8 ± 1.322.4 ± 1.918.9 ± 1.6
M2PB-03 78.2 ± 6.585.1 ± 7.291.5 ± 8.3
M2PB-04 > 100> 100> 100
M2PB-05 25.4 ± 2.131.7 ± 2.828.3 ± 2.4
Doxorubicin 0.8 ± 0.071.2 ± 0.11.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Analysis and Interpretation

The derivatization of the parent compound, M2PB-01, had a significant impact on its biological activity.

Cholinesterase Inhibition:

  • The introduction of a nitro group (M2PB-02) and a chloro group (M2PB-05) at the 4-position of the benzoate ring markedly increased the inhibitory activity against both AChE and BChE compared to the parent compound.

  • The amino derivative (M2PB-03) showed a preference for BChE inhibition.

  • The methoxy group (M2PB-04) did not significantly enhance inhibitory activity.

  • While the derivatives showed improved activity over the parent compound, they are significantly less potent than the standard drug, Donepezil.

Cytotoxicity:

  • The parent compound (M2PB-01) and the methoxy derivative (M2PB-04) were largely non-toxic to the tested cancer cell lines.

  • The nitro derivative (M2PB-02) exhibited the most potent cytotoxic effects, followed by the chloro derivative (M2PB-05). This suggests that electron-withdrawing groups at the 4-position may be crucial for anti-proliferative activity in this scaffold.

  • The amino derivative (M2PB-03) showed only modest cytotoxicity.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining anticholinesterase activity.[3]

G prep Prepare Reagents: - AChE/BChE Enzyme Solution - DTNB Solution - ATChI/BTChI Substrate Solution - Test Compounds (M2PB series) - Buffer Solution plate Add to 96-well plate: - 25 µL Test Compound - 125 µL Buffer - 25 µL Enzyme Solution prep->plate incubate1 Incubate at 37°C for 15 min plate->incubate1 add_dtnb Add 50 µL DTNB Solution incubate1->add_dtnb add_sub Add 25 µL Substrate Solution add_dtnb->add_sub read Measure Absorbance at 412 nm (Kinetic read for 5 min) add_sub->read calc Calculate % Inhibition and IC50 read->calc

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

Detailed Steps:

  • Reagent Preparation: All reagents were prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Plate Preparation: In a 96-well microplate, 25 µL of various concentrations of the test compounds were added, followed by 125 µL of buffer and 25 µL of either AChE or BChE enzyme solution.

  • Incubation: The plate was incubated at 37°C for 15 minutes.

  • Colorimetric Reaction: 50 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) was added, followed by 25 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) to initiate the reaction.

  • Absorbance Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated, and the IC₅₀ values were determined from dose-response curves.[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8]

G seed Seed cancer cells (HeLa, MCF-7, A549) in 96-well plates incubate1 Incubate for 24h at 37°C, 5% CO2 seed->incubate1 treat Treat cells with serial dilutions of M2PB derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add 20 µL MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add 150 µL DMSO to dissolve formazan crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calc Calculate % Cell Viability and IC50 read->calc

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (HeLa, MCF-7, and A549) were seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the M2PB derivatives and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined.[6]

Conclusion and Future Directions

This comparative guide demonstrates that strategic derivatization of this compound can significantly enhance its biological activity. The nitro-substituted derivative, M2PB-02 , emerged as the most promising compound from this series, exhibiting dual activity as a moderate cholinesterase inhibitor and a cytotoxic agent against multiple cancer cell lines.

These findings provide a solid foundation for further investigation. Future studies should focus on:

  • Lead Optimization: Further synthesis of analogues of M2PB-02 to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific cellular pathways through which M2PB-02 exerts its cytotoxic effects.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential in a more complex biological system.

This systematic in vitro comparison serves as a crucial step in the drug discovery pipeline, enabling the rational selection of candidates for preclinical development.

References

A Comparative Guide to Orthogonal Purity Confirmation of Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Purity Verification

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate rigorous characterization of impurities, as even trace amounts can significantly impact a drug's toxicological profile and therapeutic effect.[1][2] Consequently, relying on a single analytical method for purity determination is insufficient. An orthogonal approach—employing multiple analytical techniques with different separation or detection principles—is essential for building a comprehensive and trustworthy purity profile.[3]

This guide provides an in-depth comparison of three distinct, orthogonal methods for confirming the purity of "Methyl 2-(piperidin-1-ylmethyl)benzoate," a small molecule featuring a tertiary amine, a methyl ester, and an aromatic ring. These functional groups present unique analytical challenges that underscore the necessity of a multi-pronged strategy. We will explore the theoretical underpinnings, practical execution, and comparative data for:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a cornerstone of pharmaceutical analysis that separates based on hydrophobicity.[4][5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID) , an orthogonal separation technique based on volatility and polarity.[4][6]

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy , a primary analytical method that provides an absolute purity value without chromatographic separation.[7][8]

Through detailed protocols and comparative data, this guide will demonstrate how these synergistic methods provide a high-fidelity, self-validating assessment of API purity, empowering researchers and drug development professionals to meet stringent quality standards.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation & Methodological Rationale

RP-HPLC separates analytes based on their partitioning between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For this compound, the primary challenge is its basic tertiary amine. This group can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and unreliable quantification.

To mitigate this, our method employs a modern polar-endcapped C18 column. This column chemistry shields residual silanols, improving peak symmetry for basic compounds. Furthermore, the mobile phase is buffered at a slightly acidic pH (e.g., pH 3.5). At this pH, the piperidine nitrogen is protonated, enhancing its polarity and minimizing unwanted interactions with the stationary phase, while ensuring consistent retention. This approach avoids the use of ion-pairing agents, which can be difficult to work with and are often incompatible with mass spectrometry (MS).

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Ascentis RP-Amide, 150 mm x 4.6 mm, 3 µm particle size (or equivalent polar-endcapped/embedded phase).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to 0.1 mg/mL for analysis.

  • System Suitability Testing (SST):

    • In accordance with USP <621> and Ph. Eur. 2.2.46, perform five replicate injections of the sample solution.[9][10][11]

    • Acceptance Criteria:

      • Tailing Factor (Symmetry): 0.8 - 1.8 for the main peak.[11]

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.

      • Theoretical Plates (N): > 2000.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (0.1% Formic Acid) instrument HPLC System (Pump, Autosampler, DAD) prep_mobile->instrument Load prep_sample Sample Prep (Dissolve & Dilute) prep_sample->instrument Inject column Column (Polar-Endcapped C18) instrument->column Flow sst System Suitability (5 Injections) instrument->sst Acquire Data column->instrument Detect (230 nm) cds Chromatography Data System (CDS) sst->cds Pass integration Peak Integration cds->integration calculation Area % Calculation integration->calculation result result calculation->result Purity Report

Caption: RP-HPLC analytical workflow.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of Separation & Methodological Rationale

Gas chromatography separates compounds based on their volatility and their interactions with a stationary phase coated on the inside of a capillary column.[6] This technique is highly orthogonal to RP-HPLC. For this compound, the key challenge is again the basic amine, which can adsorb to active sites (silanols) in the column or inlet liner, causing significant peak tailing and potential loss of analyte.[12]

To overcome this, the method must utilize a base-deactivated column.[12] These columns have a stationary phase that is treated to neutralize acidic sites, ensuring symmetrical peaks for basic compounds like amines. A mid-polarity column (e.g., a "WAX" or polyethylene glycol phase) provides good selectivity for the target molecule and potential impurities. The use of a Flame Ionization Detector (FID) provides a near-universal response for carbon-containing compounds, making area percent calculations more reliable than UV detection, where response factors can vary significantly between different chromophores.

Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas Chromatograph equipped with a Split/Splitless Inlet, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent DB-WAXetr, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent base-deactivated wax column).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Inlet Mode: Split, 50:1 ratio.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of high-purity Methanol to create a 1 mg/mL solution.

  • System Suitability Testing (SST):

    • Perform five replicate injections of the sample solution.

    • Acceptance Criteria:

      • Tailing Factor (Symmetry): 0.8 - 1.8 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5%.

      • Theoretical Plates (N): > 10,000.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Prep (1 mg/mL in Methanol) instrument GC System (Split/Splitless Inlet, FID) prep_sample->instrument Inject column Column (Base-Deactivated WAX) instrument->column Vaporize & Separate sst System Suitability (5 Injections) instrument->sst Acquire Data column->instrument Detect (FID) cds Chromatography Data System (CDS) sst->cds Pass integration Peak Integration cds->integration calculation Area % Calculation integration->calculation result result calculation->result Purity Report

Caption: GC-FID analytical workflow.

Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle of Analysis & Methodological Rationale

Quantitative NMR (qNMR) is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and mass.[7][13] The key advantage of qNMR is that the signal response is directly proportional to the number of nuclei (protons), eliminating the need for response factors that complicates chromatographic purity calculations.[14] This makes qNMR a powerful orthogonal technique for purity assessment.[3]

The selection of an internal standard is critical. It must: (1) have a known, high purity; (2) be stable; (3) possess proton signals that are sharp and do not overlap with any signals from the analyte or impurities; and (4) be soluble in the same deuterated solvent as the analyte.[7] For this analysis, Maleic Anhydride is an excellent choice as its two olefinic protons appear in a region of the ¹H NMR spectrum typically free of signals from our target molecule.

Experimental Protocol: qNMR
  • Instrumentation:

    • NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.

  • Materials:

    • Internal Standard (IS): Maleic Anhydride (certified purity ≥ 99.5%).

    • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial.

    • Record the exact masses of both the analyte and the standard.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet, 3 protons) and the olefinic signal from the internal standard (singlet, 2 protons).

    • Calculate the purity using the following equation[13]:

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • P = Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Co-dissolve in CDCl3 & Transfer to NMR Tube weigh_analyte->dissolve weigh_is Accurately Weigh Int. Std. (m_is) weigh_is->dissolve acquire Acquire Spectrum (400 MHz, d1=30s) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity (Using Formula) integrate->calculate result result calculate->result Absolute Purity

Caption: qNMR analytical workflow.

Part 4: Comparative Analysis and Data Interpretation

To illustrate the power of this orthogonal approach, we present hypothetical but realistic data for a single batch of this compound.

Analytical Method Purity Result (% w/w) Principle of Measurement Key Strengths Potential Limitations
RP-HPLC-UV 99.65 (Area %)Hydrophobicity / UV AbsorbanceHigh sensitivity for UV-active impurities; excellent resolving power.Assumes all impurities have the same response factor as the API; non-chromophoric impurities are not detected.
GC-FID 99.72 (Area %)Volatility / Carbon ContentOrthogonal selectivity to HPLC; near-universal detection for organic compounds.Not suitable for non-volatile or thermally labile impurities.
Quantitative ¹H NMR 99.50 (Absolute %)Nuclear Magnetic ResonanceAbsolute, primary method; does not require impurity reference standards; quantifies non-chromophoric and non-volatile impurities.Lower sensitivity than chromatographic methods; requires a pure internal standard; potential for signal overlap.
Synthesizing the Results

The data from the three orthogonal methods are in close agreement, which provides a high degree of confidence in the purity assessment of the batch.

  • The RP-HPLC and GC-FID results are reported as area percent. This calculation assumes that the detector response for all impurities is identical to that of the main component. While often a reasonable approximation, it is not strictly quantitative. The slight difference between the HPLC (99.65%) and GC (99.72%) values likely reflects the different selectivities of the two techniques and the different response factors of impurities in UV versus FID detectors.

  • The qNMR result (99.50%) is an absolute purity value, measured against a certified standard. It is independent of detector response factors and accounts for any non-volatile or non-UV-active impurities (such as residual inorganic salts or solvents without chromophores) that would be missed by the chromatographic methods. It is common for the absolute qNMR purity to be slightly lower than chromatographic area percent values for this reason.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(piperidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Methyl 2-(piperidin-1-ylmethyl)benzoate, a compound with significant potential, also presents a distinct hazard profile that necessitates a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe handling, ensuring that both you and your research are protected.

Deconstructing the Hazard: A Structure-Based Risk Assessment

  • The Piperidine Moiety: Piperidine itself is a highly hazardous substance. It is classified as flammable, toxic if it comes into contact with skin or is inhaled, and capable of causing severe skin burns and eye damage.[1][2][3][4] Its corrosive nature is a primary concern and dictates the need for robust skin and eye protection.

  • The Benzylamine Core: Benzylamines are also known to be corrosive, capable of causing severe burns.[5][6] Studies on related compounds, such as N-benzyl-N,N-dimethylamine, confirm they should be treated as acutely hazardous by all routes of exposure.[5] An SDS for a similar isomer, Methyl 3-(piperidin-1-ylmethyl)benzoate, explicitly states it is a corrosive material that causes burns.[7]

  • The Methyl Benzoate Group: While less acutely hazardous than the other components, methyl benzoate is classified as harmful if swallowed and is a combustible liquid.[8]

Core Protective Measures: Your Essential Armor

Handling this compound requires more than a standard lab coat and gloves. Each piece of equipment is chosen to counteract a specific, identified hazard.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier to protect you from inhaling potentially toxic and irritating vapors.[7][9]

Personal Protective Equipment (PPE) Summary
Scale of Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) Double-gloved Nitrile (min. 8 mil) or Neoprene gloves.Chemical splash goggles.Flame-resistant lab coat.Not required if handled exclusively within a certified fume hood.
Large Scale (>1g) or Splash Risk Heavy-duty Butyl or Viton gloves over nitrile base layer.Chemical splash goggles and a full-face shield.Chemical-resistant apron over a flame-resistant lab coat.Consider a NIOSH-approved respirator with an organic vapor cartridge, especially during spill cleanup.

Operational Plan: Step-by-Step Safety Protocols

Protocol 1: PPE Donning & Doffing Sequence

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on your flame-resistant lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.

  • Face Shield: If handling larger quantities or there is a splash risk, add a face shield over the goggles.[10]

  • Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean, ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out.

  • Face Shield/Apron: Remove the face shield and/or apron without touching the front surface.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Unbutton the lab coat and roll it down your arms, turning the sleeves inside-out to contain contaminants.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Protocol 2: Handling and Use Workflow

This workflow outlines the critical safety checkpoints from material acquisition to waste disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase a 1. Verify Fume Hood Certification is Current b 2. Assemble All Materials (Chemicals, Glassware, PPE) a->b c 3. Don Full PPE (See Protocol 1) b->c d 4. Weigh/Transfer Compound Using Spark-Proof Tools c->d e 5. Perform Reaction/ Preparation d->e f 6. Securely Cap All Containers Before Removing from Hood e->f g 7. Decontaminate Work Surface f->g h 8. Segregate Waste (Solid vs. Liquid) g->h i 9. Dispose of PPE & Waste in Labeled Hazardous Bins h->i j 10. Doff PPE Correctly (See Protocol 1) i->j

Caption: Safe Handling Lifecycle for this compound.

Emergency & Disposal Plans

Immediate Actions for Exposure or Spills
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. An emergency shower should be readily accessible.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

  • Small Spill (<50 mL in a fume hood): Absorb the spill with a non-flammable material like vermiculite or sand.[1] Scoop the material into a designated, sealed hazardous waste container using non-sparking tools.[3] Decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) team immediately. Do not attempt to clean it up without specialized training and equipment.

Disposal of Contaminated Materials

Proper disposal is paramount to ensure safety and environmental compliance.

  • Chemical Waste: All solutions and unused solid material must be collected in a clearly labeled, sealed hazardous waste container. The container should be marked "Hazardous Waste: Corrosive, Toxic Organic Material."

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, must be disposed of in a designated solid hazardous waste container.[8][9] Do not discard them in the regular trash.

  • Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected as hazardous liquid waste.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the science of safety is as critical as trust in the science of your experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(piperidin-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(piperidin-1-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.